4-(1H-pyrazol-4-yl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFKLYKZFIEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402067 | |
| Record name | 4-(1H-pyrazol-4-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-49-7 | |
| Record name | 4-(1H-pyrazol-4-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 439106-49-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Synthesis of 4-(1H-Pyrazol-4-yl)quinolines: A Technical Guide for Medicinal Chemists
Abstract
The 4-(1H-pyrazol-4-yl)quinoline scaffold is a privileged heterocyclic motif, prominently featured in contemporary drug discovery due to its versatile biological activities, including potent kinase inhibition.[1] This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing this core structure and its derivatives. We will dissect the key palladium-catalyzed cross-coupling reactions, delve into multicomponent strategies, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and practical, actionable methodologies.
Introduction: The crescente Importance of the this compound Scaffold
The fusion of the quinoline and pyrazole ring systems creates a unique chemical architecture that has demonstrated significant therapeutic potential. Quinoline derivatives have a long history in medicine, with applications ranging from antimalarials to antibacterials.[2] Similarly, pyrazoles are a cornerstone in medicinal chemistry, found in numerous approved drugs.[3][4] The combination of these two pharmacophores in the this compound framework has led to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][5] This makes the development of efficient and versatile synthetic routes to this scaffold a critical endeavor in modern medicinal chemistry.
Core Synthetic Strategies: A Comparative Analysis
The construction of the this compound core can be approached through several strategic disconnections. The most prevalent and robust methods rely on the formation of the C4-C4' bond between the quinoline and pyrazole rings, typically via palladium-catalyzed cross-coupling reactions. Alternative strategies, such as multicomponent reactions, offer a more convergent approach.
The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and they provide a highly reliable and versatile approach to the synthesis of 4-(1H-pyrazol-4-yl)quinolines.[6] The two most prominent methods in this category are the Suzuki-Miyaura coupling and the Sonogashira coupling.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[7] This reaction is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of building blocks.[8]
The general synthetic strategy involves the coupling of a 4-haloquinoline with a pyrazole-4-boronic acid or its pinacol ester.
Diagram 1: General Scheme of Suzuki-Miyaura Coupling for this compound Synthesis
Caption: Suzuki-Miyaura coupling of a 4-haloquinoline and a pyrazole boronic ester.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.[9] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.[6]
The Catalytic Cycle of Suzuki-Miyaura Coupling:
The mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]
Diagram 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] This reaction provides a powerful method for forming C-C triple bonds and can be adapted for the synthesis of pyrazolylquinolines.
The strategy typically involves a two-step process: first, a Sonogashira coupling to install an alkyne at the 4-position of the quinoline, followed by a cyclization reaction with a hydrazine to form the pyrazole ring.
Diagram 3: Sonogashira Coupling and Cyclization Strategy
Caption: A two-step approach utilizing Sonogashira coupling and subsequent cyclization.
The Catalytic Cycle of Sonogashira Coupling:
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[13][14] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.
Diagram 4: Simplified Catalytic Cycle of the Sonogashira Reaction
Caption: Intertwined catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Multicomponent Reactions (MCRs): A Convergent Approach
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an attractive, atom-economical, and convergent route to complex molecules.[15][16] Several MCRs have been reported for the synthesis of pyrazolo[3,4-b]quinolines.
However, it is crucial to approach reported MCRs with a degree of scientific skepticism. A notable study critically re-examined a reported L-proline-catalyzed three-component synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines and found that the actual products were 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles).[17][18] This underscores the importance of rigorous characterization and verification in synthetic chemistry.
A more reliable multicomponent approach involves the reaction of an aniline, an aromatic aldehyde, and a pyrazolone derivative, which can lead to the formation of the fully aromatic 1H-pyrazolo[3,4-b]quinoline system.[15]
Diagram 5: A Representative Multicomponent Reaction for Pyrazolo[3,4-b]quinoline Synthesis
Caption: A one-pot, three-component synthesis of the pyrazolo[3,4-b]quinoline core.
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key intermediates and the final target scaffold.
Synthesis of Pyrazole-4-boronic acid pinacol ester
The pyrazole-4-boronic acid pinacol ester is a crucial building block for the Suzuki-Miyaura coupling. It can be synthesized from 1-Boc-4-halogenopyrazole.[19]
Protocol:
-
Reaction Setup: To a solution of 1-Boc-4-halogenopyrazole (1.0 eq) and pinacol diboron (1.1 eq) in a suitable solvent such as dioxane or toluene, add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Base Addition: Add an aqueous solution of a weak base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-4-pyrazole pinacol borate can then be purified by column chromatography.
-
Deprotection: The Boc protecting group can be removed by heating the 1-Boc-4-pyrazole pinacol borate until gas evolution ceases, followed by purification.[19]
Suzuki-Miyaura Coupling of 4-Chloroquinoline with Pyrazole-4-boronic acid pinacol ester
This protocol outlines a general procedure for the synthesis of the this compound core.
Protocol:
-
Reaction Setup: In a reaction vessel, combine 4-chloroquinoline (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).[9]
-
Solvent Addition: Add a degassed mixture of a 4:1 ratio of an organic solvent like acetonitrile and water.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add silica gel to the flask and evaporate the solvent until a free-flowing powder is obtained. Purify the product by column chromatography using an appropriate eluent system, such as ethyl acetate.
Data Presentation: A Summary of Synthetic Approaches
The following table summarizes the key features of the discussed synthetic strategies, providing a quick reference for selecting the most appropriate method for a given target molecule.
| Synthetic Strategy | Key Reactants | Catalyst/Reagents | Advantages | Disadvantages | Representative Yields |
| Suzuki-Miyaura Coupling | 4-Haloquinoline, Pyrazole-4-boronic acid/ester | Pd catalyst, Base | High functional group tolerance, mild conditions, readily available starting materials.[7][8] | Requires pre-functionalization of both coupling partners. | 70-95% |
| Sonogashira Coupling/Cyclization | 4-Haloquinoline, Terminal alkyne, Hydrazine | Pd/Cu catalyst, Base | Access to diverse pyrazole substitutions via alkyne and hydrazine variation. | Two-step process, potential for side reactions like alkyne homocoupling.[11][12] | 60-85% (over two steps) |
| Multicomponent Reaction | Aniline, Aldehyde, Pyrazolone | Acid or base catalyst | High atom economy, convergent synthesis, operational simplicity.[15] | Can have limited scope, potential for side product formation, and reproducibility issues.[17] | 30-80% |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is a well-established field with a range of reliable synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the most robust and versatile approach for constructing this important scaffold. While multicomponent reactions offer an elegant and convergent alternative, careful validation of reported procedures is essential.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope to access novel derivatives, and the application of these synthetic strategies to the construction of libraries of compounds for high-throughput screening in drug discovery programs. The continued exploration of the biological activities of this privileged scaffold promises to yield new therapeutic agents for a variety of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. mdpi.com [mdpi.com]
- 16. Multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst – does it really proceed?[v1] | Preprints.org [preprints.org]
- 17. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1 H-pyrazolo[3,4- b]quinolines Using L-Proline as a Catalyst-Does It Really Proceed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Characterization of 4-(1H-Pyrazol-4-yl)quinoline Compounds
Executive Summary
The hybrid scaffold of 4-(1H-pyrazol-4-yl)quinoline represents a significant "privileged structure" in modern medicinal chemistry. These compounds consistently demonstrate a wide spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The translation of a synthesized molecule from the bench to a potential clinical candidate, however, is critically dependent on its unambiguous and thorough physicochemical characterization. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the structural elucidation and purity assessment of this important class of heterocyclic compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize an integrated analytical approach to ensure data integrity and accelerate the drug discovery pipeline.
The Quinoline-Pyrazole Scaffold: A Nexus of Pharmacological Activity
The fusion of the quinoline and pyrazole rings into a single molecular entity creates a unique electronic and steric environment conducive to interactions with various biological targets. Quinoline moieties are known for their ability to intercalate with DNA and inhibit key enzymes like reverse transcriptase, while pyrazole derivatives are renowned for their roles in inhibiting kinases and other signaling proteins.[5][6][7] The resulting this compound core has been successfully exploited to develop agents with promising activities, such as novel antibacterial and antifungal agents and potent anticancer compounds.[1][2][4]
The journey from a promising molecular design to a validated lead compound is paved with rigorous analytical chemistry. The characterization process is not merely a quality control checkpoint; it is a fundamental aspect of the research, confirming that the synthesized molecule is indeed the one intended and that its purity is sufficient for reliable biological evaluation.
Synthesis and Characterization: A Unified Workflow
While numerous synthetic routes to 4-(1H-pyrazol-4-yl)quinolines exist, including multicomponent reactions and classic condensations like the Friedländer synthesis, the characterization pipeline remains largely consistent.[8][9][10] The primary goal is to confirm the molecular structure and assess the purity of the final product, separating it from starting materials, intermediates, and reaction byproducts.
The following diagram illustrates a standard workflow from synthesis to a fully characterized compound ready for biological screening.
Caption: General workflow for synthesis and characterization.
Spectroscopic Characterization: Deciphering the Molecular Structure
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the formation of the this compound scaffold.
Expertise & Causality: We use ¹H NMR to confirm the presence and connectivity of protons, paying close attention to the coupling patterns in the aromatic regions of both the quinoline and pyrazole rings. ¹³C NMR is vital for confirming the carbon skeleton and ensuring the correct number of carbon atoms are present in the final structure.
Step-by-Step Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves these heterocyclic systems and allows for the observation of exchangeable N-H protons.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation and Key Signatures:
| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale |
| Pyrazole N-H | 12.0 - 14.0 (broad) | N/A | Deshielded proton on nitrogen, often exchangeable with D₂O. |
| Pyrazole C-H (x2) | 7.5 - 8.5 | 110 - 140 | Protons and carbons within the electron-deficient pyrazole ring. |
| Quinoline Aromatic C-H | 7.0 - 9.0 | 120 - 150 | Complex multiplet patterns characteristic of the substituted quinoline system. |
| Quaternary Carbons (C-C, C-N) | N/A | 135 - 160 | Includes the key C4-quinoline to C4-pyrazole linkage carbon. |
Note: Shifts are approximate and can vary significantly based on substitution patterns.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard.
Expertise & Causality: We choose HRMS (e.g., ESI-TOF) over low-resolution MS because it provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental composition, which is critical for distinguishing between compounds with the same nominal mass but different formulas.
Step-by-Step Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the heterocyclic system are readily protonated.
-
Data Acquisition: Acquire the spectrum, looking for the protonated molecular ion peak, [M+H]⁺.
-
Analysis: Compare the experimentally measured mass of the [M+H]⁺ peak to the theoretically calculated mass for the expected molecular formula. The mass error should be less than 5 ppm.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.
Expertise & Causality: While NMR and MS define the overall structure, IR provides quick confirmation of specific bonds. For this scaffold, the N-H stretch of the pyrazole is a key diagnostic peak that confirms the presence of this ring system.
Data Interpretation and Key Signatures:
-
~3100-3300 cm⁻¹ (broad): N-H stretching of the pyrazole ring.
-
~1500-1620 cm⁻¹: C=N and C=C stretching vibrations from both the quinoline and pyrazole aromatic rings.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
Definitive Structure: Single Crystal X-Ray Crystallography
For novel compounds or when stereochemistry is , single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure.[15]
Expertise & Causality: This technique is unparalleled as it provides a complete picture of the molecule's constitution, configuration, and conformation in the solid state. It definitively confirms the connectivity between the quinoline and pyrazole rings at the 4-positions, which can sometimes be ambiguous from NMR data alone. The resulting data is also invaluable for computational studies like molecular docking.[16]
Workflow:
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent system (e.g., DMF, ethanol, or ethyl acetate/hexane). This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.
Example Crystallographic Data Table:
| Parameter | Example Value (Compound 5a[15]) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 21.5455(17) |
| b (Å) | 7.3813(7) |
| c (Å) | 22.7766(19) |
| β (°) | 101.0921(8) |
| Volume (ų) | 3550.2(5) |
| Z | 8 |
Purity Assessment: The Chromatographic Standard
Biological data is only as reliable as the purity of the compound being tested. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of drug candidates.[17][18]
Expertise & Causality: HPLC offers high resolution and sensitivity, allowing for the detection and quantification of minor impurities that may not be visible by NMR. For regulatory submissions and reliable structure-activity relationship (SAR) studies, a purity of >95% is typically required.
Step-by-Step Protocol: Reverse-Phase HPLC Analysis
-
Instrument Setup: Use a reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Prepare a mobile phase system, typically a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Method: Run a gradient method, for example, from 10% B to 90% B over 20 minutes, at a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).[17]
-
Sample Analysis: Inject a known concentration of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Linking Characterization to Biological Evaluation
A fully characterized and purified compound is the prerequisite for any meaningful biological study. The data from these assays feed back into the design of new, improved analogs.
Caption: A typical cascade for biological evaluation.
This systematic approach ensures that the observed biological activity is directly attributable to the characterized compound, building a solid foundation for further drug development efforts, including ADME/Tox studies and in vivo efficacy models.[5][19][20]
Conclusion
The characterization of this compound compounds is a multi-faceted process that requires an integrated suite of analytical techniques. From initial confirmation by NMR and MS to definitive structural proof by X-ray crystallography and final purity validation by HPLC, each step provides a critical piece of information. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their scientific findings, confidently establish structure-activity relationships, and accelerate the progression of these promising compounds toward clinical application.
References
- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eresearchco.com [eresearchco.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The 4-(1H-Pyrazol-4-yl)quinoline Scaffold: A Privileged Motif in Kinase Inhibitor Design
An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)quinoline core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This structural motif has been extensively explored as a cornerstone for the design of potent and selective inhibitors of various protein kinases, which are critical targets in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their role as kinase inhibitors. We will delve into the synthetic strategies, key structural modifications influencing biological activity, and the experimental protocols used for their evaluation.
General Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step sequence, often culminating in a cross-coupling reaction to unite the quinoline and pyrazole moieties. A common and versatile approach is the Suzuki coupling reaction, which allows for the formation of the C-C bond between the two heterocyclic systems.
A generalized synthetic route is depicted below. The synthesis often commences with the construction of a functionalized quinoline precursor, such as a haloquinoline. Separately, a protected pyrazole-boronic acid or ester is prepared. The key Suzuki coupling step then brings these two fragments together. Subsequent deprotection and further functionalization of the quinoline or pyrazole rings allow for the generation of a diverse library of analogues for SAR studies.
Figure 1: Generalized synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Studies: A Focus on Kinase Inhibition
The this compound scaffold has proven to be a fertile ground for the development of inhibitors targeting a range of protein kinases, including c-Met, ALK, and JNK. The SAR of these compounds is highly dependent on the nature and position of substituents on both the quinoline and pyrazole rings.
Substitutions on the Quinoline Ring
Modifications to the quinoline ring system have a profound impact on the potency and selectivity of these inhibitors. Key positions for substitution include C6, C7, and the quinoline nitrogen.
-
C6 and C7 Positions: The introduction of various functionalities at the C6 and C7 positions of the quinoline ring has been a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, in the context of c-Met inhibitors, the addition of a methoxy or a more complex ether linkage at the C7 position can enhance binding affinity by interacting with the solvent-exposed region of the ATP-binding pocket.
-
Quinoline Nitrogen: While typically unsubstituted, modifications at the quinoline nitrogen are generally detrimental to activity, as this nitrogen atom often acts as a crucial hydrogen bond acceptor with the hinge region of the kinase.
Substitutions on the Pyrazole Ring
The pyrazole moiety offers several sites for substitution that can be exploited to fine-tune the inhibitor's properties. The N1 and C3/C5 positions are of particular interest.
-
N1 Position: The N1 position of the pyrazole ring is a critical interaction point. An unsubstituted N1-H is often essential for forming a hydrogen bond with the kinase hinge region. However, in some cases, small alkyl substituents can be tolerated or may even enhance cell permeability, albeit sometimes at the cost of reduced potency.[1]
-
C3 and C5 Positions: Substitutions at the C3 and C5 positions of the pyrazole ring can be used to explore deeper pockets within the ATP-binding site and to improve selectivity over other kinases. For example, the introduction of small, lipophilic groups can lead to enhanced potency.
The following table summarizes the general SAR trends observed for this compound and its close analogs as kinase inhibitors.
| Scaffold Position | Substitution | General Effect on Kinase Inhibition | Reference |
| Quinoline Ring | C6/C7-alkoxy/aryloxy | Generally enhances potency and modulates solubility. | [2] |
| C2/C3-substituents | Often detrimental to activity. | ||
| Pyrazole Ring | N1-H | Crucial for hinge binding; substitution often reduces potency. | [1] |
| N1-alkyl | May improve cell permeability but can decrease potency. | [1] | |
| C3/C5-substituents | Can enhance potency and selectivity by probing deeper pockets. |
Case Study: 4-(Pyrazol-3-yl)-pyridines as JNK Inhibitors
While not the exact quinoline scaffold, the closely related 4-(pyrazol-3-yl)-pyridine series provides excellent insights into the SAR of this class of compounds as c-Jun N-terminal kinase (JNK) inhibitors.[1] The following table presents a selection of compounds from this series and their corresponding inhibitory activities against JNK3.
| Compound | X | R1 | R2 | JNK3 IC50 (nM) | p38 IC50 (nM) |
| 12 | H | H | H | 160 | >20,000 |
| 13 | Cl | H | H | 80 | >20,000 |
| 14 | Cl | Me | H | 150 | >20,000 |
| 15 | Cl | H | 4-F | 160 | >20,000 |
| 16 | Cl | Me | 4-F | 150 | >20,000 |
Data extracted from Noël et al., Bioorg. Med. Chem. Lett. 2011.[1]
-
The unsubstituted pyridine core (12 ) displays moderate potency against JNK3 with excellent selectivity over p38.[1]
-
Introduction of a chlorine atom at the C5 position of the pyridine ring (13 ) doubles the potency, suggesting a favorable interaction in this region of the binding site.[1]
-
N-methylation of the pyrazole (14 ) leads to a slight decrease in potency, highlighting the importance of the N-H for optimal activity.[1]
-
Substitution on the aniline ring (15 and 16 ) has a minimal impact on in vitro potency in this series.[1]
Mechanism of Action: Targeting Key Signaling Pathways
This compound derivatives exert their therapeutic effects by inhibiting the catalytic activity of protein kinases, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers. Inhibitors based on the this compound scaffold can block the ATP-binding site of c-Met, preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-MAPK and PI3K-AKT cascades.
References
The Discovery and Development of 4-(1H-Pyrazol-4-yl)quinoline Based Inhibitors
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of the 4-(1H-pyrazol-4-yl)quinoline scaffold, from synthetic rationale and execution to biological evaluation and structure-activity relationship (SAR) analysis. It is structured to deliver field-proven insights for professionals engaged in medicinal chemistry and drug discovery.
Introduction: A Tale of Two Heterocycles
In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the development of novel molecular entities with enhanced biological activity and refined pharmacological profiles. The this compound core is a prime example of such a synergistic combination, marrying the rich chemical and therapeutic history of both the quinoline and pyrazole moieties.
The Quinoline Moiety: A Cornerstone in Drug Discovery
The quinoline ring system, an aromatic bicyclic heterocycle, is a foundational structure in numerous pharmaceuticals.[1] Its rigid framework provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, making it an ideal anchor for interacting with biological targets. From the pioneering antimalarial drug quinine to modern anticancer agents and antibiotics, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities.[1][2]
The Pyrazole Moiety: A Versatile Pharmacophore
The five-membered pyrazole ring is another cornerstone of medicinal chemistry, celebrated for its ability to participate in hydrogen bonding and act as a stable, tunable pharmacophore.[3] Its presence in blockbuster drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) highlights its significance. The pyrazole ring system is often employed to modulate physicochemical properties, improve metabolic stability, and establish critical interactions with enzyme active sites or receptor binding pockets.[3][4]
The Synergistic Potential of the this compound Scaffold
The strategic combination of these two scaffolds into the this compound core creates a novel chemical entity with significant therapeutic potential. This hybrid structure has been explored for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and neuromodulatory effects.[5][6][7] The linkage at the 4-position of the quinoline provides a specific vector for the pyrazole ring, allowing for systematic exploration of structure-activity relationships and the optimization of drug-like properties.
Synthetic Strategies and Methodologies
The construction of the this compound core can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials.
Overview of Synthetic Pathways
The synthesis generally involves the independent or convergent construction of the quinoline and pyrazole rings, followed by their coupling. Key retrosynthetic disconnections often focus on established named reactions for heterocycle formation.
Caption: General retrosynthetic strategies for this compound synthesis.
Key Synthetic Reactions
-
Friedländer Annulation: A classic and highly effective method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method offers a direct route to substituted quinolines.[8]
-
Niementowski Reaction: This reaction involves the condensation of anthranilic acid with a ketone or aldehyde to form 4-hydroxyquinoline derivatives, providing another robust entry point to the quinoline core.[8]
-
Multi-component Reactions (MCRs): One-pot syntheses involving three or more starting materials are particularly efficient. For instance, a one-pot, base-catalyzed cyclocondensation of a pyrazole-4-carbaldehyde, malononitrile, and a substituted cyclohexenone can directly yield complex 4-pyrazolyl-quinoline derivatives.[5]
-
Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, Suzuki or Buchwald-Hartwig coupling reactions are invaluable. These methods allow for the coupling of a pre-functionalized quinoline (e.g., a 4-chloroquinoline) with a pyrazole-boronic acid derivative, or vice versa, offering high yields and functional group tolerance.[9]
Detailed Experimental Protocol: One-Pot Synthesis of 4-Pyrazolyl-N-arylquinolines
This protocol is adapted from a reported multi-component synthesis, which demonstrates the efficiency of MCRs in generating molecular diversity.[5]
Objective: To synthesize 4-pyrazolyl-N-(hetero)arylquinoline derivatives.
Materials:
-
1-Phenyl-3-(aryl)-pyrazole-4-carbaldehyde (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
3-(Aryl)-5,5-disubstituted-cyclohex-2-enone (1.0 mmol)
-
Piperidine (catalyst, 0.2 mmol)
-
Ethanol (solvent, 20 mL)
Procedure:
-
A mixture of the pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.2 mmol), the appropriate cyclohex-2-enone derivative (1.0 mmol), and piperidine (0.2 mmol) in ethanol (20 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated under reflux for 8-10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound derivative.
-
The final compound is characterized by elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm its structure.[5]
Self-Validation: The trustworthiness of this protocol is ensured by monitoring via TLC to confirm the consumption of starting materials and formation of the product. The final characterization by multiple spectroscopic methods provides definitive structural validation.
Biological Targets and Mechanism of Action
The this compound scaffold has been successfully employed to develop inhibitors and modulators for a diverse array of biological targets.
G-Protein Coupled Receptors (GPCRs): mGlu4 Modulators
A notable application of this scaffold is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).[6] The lead compound, 4-(1-phenyl-1H-pyrazol-4-yl)quinoline, was identified as a selective mGlu4 PAM.[6] These modulators do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists.
Caption: Simplified signaling pathway of an mGlu4 PAM.
Antimicrobial and Antifungal Activity
Derivatives of the this compound scaffold have demonstrated significant antimicrobial and antifungal properties.[5][7] These compounds have been screened against a panel of bacterial pathogens (e.g., Bacillus subtilis, Escherichia coli) and fungal pathogens (e.g., Aspergillus fumigatus, Candida albicans).[5] The mechanism of action is often multifaceted, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Anti-inflammatory Activity
Certain pyrazoloquinoline isomers, such as pyrazolo[4,3-c]quinolines, have been identified as potent anti-inflammatory agents.[10][11] Their mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[11] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[10]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound core has yielded crucial insights into the structural requirements for biological activity. The development of mGlu4 PAMs serves as an excellent case study.[6]
SAR Insights from mGlu4 PAM Development
-
Quinoline Core: The C-7 position of the quinoline ring was found to be tolerant to the introduction of hydrophilic substituents. This modification was key to improving physicochemical properties, such as reducing lipophilicity and improving metabolic stability, without sacrificing potency.[6]
-
Pyrazole Ring: The central pyrazole ring could accommodate small alkyl groups, such as one or two methyl groups, while maintaining activity.[6]
-
Phenyl Group (at Pyrazole N1): Modifications to this group are critical for tuning potency and selectivity.
-
Potency Plateau: Despite the excellent ligand efficiency of the initial hit, optimization efforts for in vitro potency in this series reached a plateau around an EC50 of 200 nM, highlighting a common challenge in lead optimization.[6]
Data Summary Table: SAR of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline mGlu4 PAMs
| Compound ID | Quinoline Substituent (R1) | Pyrazole Substituent (R2) | mGlu4 PAM Potency (EC50, nM) | Key Insight | Reference |
| 1 | H | H | ~1000 | Initial hit, high lipophilicity, non-specific binding. | [6] |
| 2a | 7-OH | H | ~500 | Introduction of hydrophilic group at C-7 improves properties. | [6] |
| 2b | 7-OMe | H | ~450 | C-7 tolerant to small hydrophilic groups. | [6] |
| 3a | H | 3-Me | ~800 | Small alkyl groups on pyrazole are tolerated. | [6] |
| 4a | 7-OCH2CH2OH | H | ~250 | Larger hydrophilic chains at C-7 improve potency and properties. | [6] |
Biological Evaluation: Protocols and Assays
A tiered approach to biological evaluation is essential for advancing compounds from initial hits to lead candidates.
Key In Vitro Assays
-
mGlu4 PAM Functional Assay: This assay measures a compound's ability to potentiate the response of the mGlu4 receptor to a sub-maximal concentration of glutamate. This is typically done using a cell line expressing the receptor and a reporter system that measures downstream signaling, such as changes in intracellular calcium or cAMP levels.[6]
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard high-throughput technique for this purpose.[5]
-
iNOS Inhibition Assay: To assess anti-inflammatory potential, RAW 264.7 macrophage cells are stimulated with LPS in the presence of the test compound. The amount of nitrite (a stable product of NO) in the culture medium is then quantified using the Griess reagent.[11]
Detailed Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of synthesized compounds against bacterial and fungal strains.[5]
Materials:
-
Test compounds dissolved in DMSO.
-
Bacterial/Fungal strains (e.g., S. aureus, C. albicans).
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
96-well microtiter plates.
-
Standard antibiotics/antifungals (e.g., Gentamicin, Amphotericin B) as positive controls.
-
Spectrophotometer (plate reader).
Procedure:
-
A serial two-fold dilution of each test compound is prepared in the appropriate broth directly in the 96-well plates. Concentrations typically range from 100 µg/mL to <0.1 µg/mL.
-
A standardized inoculum of the microorganism (adjusted to a 0.5 McFarland standard) is prepared and diluted.
-
Each well is inoculated with the microbial suspension to a final concentration of ~5 x 105 CFU/mL.
-
Control wells are included: broth only (sterility control), broth + inoculum (negative control), and broth + inoculum + standard drug (positive control).
-
The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (or by measuring absorbance at 600 nm).
Overall Drug Discovery Workflow
Caption: A typical workflow for inhibitor discovery and development.
Challenges and Future Directions
The development of this compound based inhibitors is not without its challenges. As seen with the mGlu4 PAMs, issues such as suboptimal lipophilicity, high non-specific binding, and reaching a potency plateau are common hurdles that require innovative medicinal chemistry strategies to overcome.[6]
Future work in this area could focus on:
-
Exploring New Biological Targets: The scaffold's versatility suggests it could be adapted for other targets, such as different kinases or epigenetic enzymes.[9][12]
-
Computational Chemistry: Utilizing molecular docking and computational modeling to better understand binding modes and guide the rational design of more potent and selective inhibitors.
-
Developing PET Ligands: The development of radiofluorinated analogues could enable non-invasive imaging of target engagement in the brain, a powerful tool for CNS drug development.[13]
Conclusion
The this compound scaffold represents a highly versatile and promising platform in modern drug discovery. The successful fusion of two privileged heterocycles has yielded compounds with a broad range of biological activities, from CNS modulators to potent antimicrobial agents. Through efficient synthetic strategies, detailed biological evaluation, and systematic SAR studies, researchers can continue to unlock the full therapeutic potential of this remarkable chemical core. The insights and protocols detailed in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some new N-substituted quinoline derivatives of 1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines as novel, selective and brain penetrant metabotropic glutamate receptor 4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 4-(1H-Pyrazol-4-yl)quinoline: An In-depth Technical Guide
Abstract: The 4-(1H-pyrazol-4-yl)quinoline scaffold represents a significant class of N-heterocyclic compounds with considerable potential in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will delve into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical insights grounded in data from closely related structural isomers and foundational spectroscopic principles.
Introduction
Significance of the Quinoline-Pyrazole Scaffold in Medicinal Chemistry
The fusion of quinoline and pyrazole rings into a single molecular entity has garnered substantial interest in the field of medicinal chemistry. Quinolines are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. Similarly, pyrazole derivatives are known to exhibit a wide range of pharmacological effects, such as anti-inflammatory, analgesic, and antimicrobial activities. The combination of these two pharmacophores in a single molecule, such as this compound, can lead to synergistic effects and novel biological activities.
The Structure of this compound
The molecule consists of a quinoline ring substituted at the 4-position with a 1H-pyrazol-4-yl ring. The numbering of the atoms in the quinoline and pyrazole rings is crucial for the interpretation of spectroscopic data, particularly NMR.
Overview of Spectroscopic Techniques for Structural Elucidation
The unequivocal identification and characterization of this compound rely on a combination of spectroscopic methods. NMR spectroscopy provides detailed information about the carbon-hydrogen framework. IR spectroscopy identifies the functional groups and vibrational modes present in the molecule. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns. UV-Visible and fluorescence spectroscopy offer information about the electronic structure and photophysical properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Principles of ¹H and ¹³C NMR for Heteroaromatic Systems
In heteroaromatic systems like quinoline and pyrazole, the chemical shifts of protons and carbons are significantly influenced by the anisotropic effects of the aromatic rings and the electronegativity of the nitrogen atoms. Protons on the quinoline ring, particularly those adjacent to the nitrogen (H2) and in the peri-position (H8), are typically deshielded and appear at higher chemical shifts (downfield).
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the quinoline and pyrazole rings. The predicted chemical shifts (in ppm, relative to TMS) are based on established values for quinoline and pyrazole derivatives.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |
| H2 (Quinoline) | 8.8 - 9.0 | d | J = 4.0 - 5.0 |
| H3 (Quinoline) | 7.4 - 7.6 | d | J = 4.0 - 5.0 |
| H5 (Quinoline) | 8.0 - 8.2 | d | J = 8.0 - 9.0 |
| H6 (Quinoline) | 7.6 - 7.8 | t | J = 7.0 - 8.0 |
| H7 (Quinoline) | 7.8 - 8.0 | t | J = 7.0 - 8.0 |
| H8 (Quinoline) | 8.1 - 8.3 | d | J = 8.0 - 9.0 |
| H3', H5' (Pyrazole) | 7.9 - 8.1 | s (2H) | - |
| NH (Pyrazole) | 12.0 - 14.0 | br s | - |
Causality behind Predictions:
-
H2: The proximity to the electronegative nitrogen atom causes significant deshielding.
-
H3: Coupled to H2 with a typical aromatic coupling constant.
-
H5 & H8: These protons are in the peri-position and are deshielded by the ring current and the nitrogen atom.
-
H6 & H7: These protons are in the central part of the benzene ring of the quinoline system and are expected to have chemical shifts typical for aromatic protons.
-
H3' & H5': In an unsubstituted 1H-pyrazol-4-yl ring, the C3' and C5' protons are chemically equivalent and would appear as a single singlet.
-
NH: The proton on the nitrogen of the pyrazole ring is acidic and often exchanges with residual water in the solvent, leading to a broad singlet at a very high chemical shift. Its visibility can be solvent-dependent.
For comparison, in the isomeric 1H-pyrazolo[3,4-b]quinolines, the proton signals are well-resolved, and their chemical shifts are in agreement with the expected electronic effects of the fused ring system[2][3].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 150 - 152 |
| C3 | 121 - 123 |
| C4 | 148 - 150 |
| C4a | 128 - 130 |
| C5 | 129 - 131 |
| C6 | 127 - 129 |
| C7 | 130 - 132 |
| C8 | 128 - 130 |
| C8a | 147 - 149 |
| C3', C5' | 135 - 137 |
| C4' | 118 - 120 |
Advanced NMR Techniques
To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fundamental Principles of IR Spectroscopy
Different types of chemical bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms and the strength of the bonds. The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
Characteristic Vibrational Modes of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (pyrazole) | 3100 - 3300 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (quinoline, pyrazole) | 1600 - 1650 | Medium to strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-H out-of-plane bending | 750 - 900 | Strong |
Causality behind Predictions:
-
N-H Stretch: The N-H bond in the pyrazole ring is expected to show a characteristic broad absorption due to hydrogen bonding.
-
C-H Aromatic Stretch: The C-H bonds on the aromatic rings will give rise to absorptions just above 3000 cm⁻¹.
-
C=N and C=C Ring Stretching: The double bonds within the quinoline and pyrazole rings will result in a series of sharp bands in the 1450-1650 cm⁻¹ region.
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorptions in the "fingerprint region" (below 1500 cm⁻¹).
Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Ionization Techniques and Fragmentation in N-Heterocycles
For N-heterocyclic compounds, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Impact (EI) ionization, a harder technique, will cause more extensive fragmentation, providing valuable structural information.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular formula of this compound is C₁₂H₉N₃, with a monoisotopic mass of 195.08 g/mol .
-
Molecular Ion Peak: In an EI spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z = 195. In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z = 196.
-
Fragmentation: The fragmentation of N-heterocycles is complex. Common fragmentation pathways for quinoline involve the loss of HCN (27 Da) or C₂H₂ (26 Da). The pyrazole ring can also undergo ring cleavage.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, thus confirming the molecular formula.
Experimental Protocol for MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: An ESI or EI mass spectrometer, often coupled to a liquid or gas chromatograph (LC-MS or GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Visible and Fluorescence Spectroscopy
These techniques provide information about the electronic transitions within a molecule and are particularly useful for conjugated systems.
Electronic Transitions in Aromatic Systems
The extended π-system of this compound is expected to absorb UV and possibly visible light, corresponding to π → π* electronic transitions.
Predicted UV-Visible Absorption Spectrum
The UV-Vis spectrum, likely recorded in a solvent like ethanol or acetonitrile, is expected to show multiple absorption bands. Based on data from pyrazolo[3,4-b]quinolines, strong absorptions are anticipated in the UV region[4].
-
λ_max: A long-wavelength absorption maximum (λ_max) is expected in the range of 350-400 nm, corresponding to the S₀ → S₁ transition of the entire conjugated system. Shorter wavelength bands below 300 nm, corresponding to other π → π* transitions, are also expected.
Fluorescence Properties
Many quinoline and pyrazole derivatives are known to be fluorescent. It is anticipated that this compound will exhibit fluorescence upon excitation at its λ_max.
-
Emission Maximum: The fluorescence emission maximum is expected to be Stokes-shifted to a longer wavelength than the absorption maximum, likely in the blue-green region of the visible spectrum (450-500 nm).
-
Quantum Yield: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For related pyrazoloquinoline derivatives, quantum yields can vary significantly depending on the substitution pattern and the solvent polarity[4].
Experimental Protocol for UV-Vis and Fluorescence Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile).
-
Instrumentation: Use a UV-Vis spectrophotometer to measure the absorption spectrum and a spectrofluorometer to measure the emission spectrum.
-
Data Acquisition: Scan the appropriate wavelength ranges to obtain the absorption and emission spectra.
-
Data Analysis: Determine the λ_max values and calculate the molar absorptivity (ε). For fluorescence, determine the emission λ_max and, if required, measure the quantum yield relative to a known standard (e.g., quinine sulfate).
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular formula from HRMS is confirmed by the detailed structural information from NMR. The functional groups identified by IR spectroscopy must be consistent with the structure determined by NMR. The UV-Vis and fluorescence data provide insights into the electronic nature of the molecule, which should be in agreement with the conjugated system elucidated by other methods. Together, these techniques provide a self-validating system for the comprehensive characterization of this compound.
Conclusion
This technical guide has outlined the expected spectroscopic features of this compound based on fundamental principles and comparative data from closely related compounds. A thorough analysis using NMR, IR, MS, and UV-Vis/Fluorescence spectroscopy is essential for the unambiguous structural confirmation and for understanding the physicochemical properties of this important heterocyclic scaffold. The provided protocols and interpretative guidance aim to assist researchers in the successful characterization of this and similar molecules, thereby facilitating their development in medicinal chemistry and other scientific disciplines.
References
- 1. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 4-(1H-Pyrazol-4-yl)quinoline: A Technical Guide for Drug Discovery Professionals
Foreword: A Molecule of Versatile Potential
In the landscape of medicinal chemistry, the fusion of heterocyclic scaffolds often yields compounds with remarkable biological activity. The 4-(1H-pyrazol-4-yl)quinoline core is a testament to this principle, emerging as a privileged structure with a diverse therapeutic potential spanning oncology, neuroscience, and inflammatory diseases. This technical guide provides an in-depth exploration of this fascinating molecule, offering not just a review of its capabilities but a practical framework for its investigation and development. As drug discovery professionals, our imperative is to understand the "why" behind a molecule's activity and the "how" of its application. This document is structured to deliver precisely that, blending mechanistic insights with actionable experimental protocols to empower your research and development endeavors.
The Architectural Blueprint: Synthesis of the this compound Scaffold
The synthesis of the this compound core can be approached through several established methodologies in heterocyclic chemistry. A common and effective strategy involves a multi-component reaction, which offers the advantage of building complexity in a single step.[1][2] The Friedländer annulation, a classic method for quinoline synthesis, can also be adapted for this purpose.[3][4]
Experimental Protocol: A Generalized Multi-Component Synthesis
This protocol outlines a general approach for the synthesis of this compound derivatives, which can be adapted for the parent compound.
Materials:
-
Appropriately substituted 5-aminopyrazole
-
A suitable aromatic aldehyde
-
A ketone or compound with an active methylene group (e.g., dimedone)
-
Ethanol or other suitable solvent
-
Catalyst (e.g., L-proline)[1]
-
Standard laboratory glassware for reflux and purification (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add equimolar amounts of the 5-aminopyrazole, the aromatic aldehyde, and the active methylene compound.
-
Add the solvent (e.g., ethanol) to dissolve or suspend the reactants.
-
Introduce a catalytic amount of L-proline.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for the time indicated by reaction monitoring (typically 3-5 hours).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound derivative.
-
Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Therapeutic Potential in Oncology: Targeting Kinase-Driven Malignancies
The this compound scaffold has demonstrated significant promise as an anticancer agent, primarily through the inhibition of various protein kinases that are critical for cancer cell proliferation and survival.[5][6][7]
Mechanism of Action: Inhibition of Oncogenic Kinase Signaling
Several derivatives of this compound have been identified as potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3), Haspin, and CDC-like kinases (CLKs).[5][8][9] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Anticancer mechanism of this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various this compound derivatives has been quantified using IC50 values against a panel of cancer cell lines.
| Compound Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| 3H-pyrazolo[4,3-f]quinoline derivative | Acute Myeloid Leukemia (AML) | Nanomolar range | [5] |
| Pyrazolo[3,4-g]isoquinoline derivative | Haspin Kinase | 0.167 | [10] |
| Pyrazolo-quinoline-based CLK inhibitor | CLK1 Kinase | Varies by derivative | [9] |
| 7-methyl-8-nitro-quinoline | Caco-2 (colorectal) | 1.87 | [11] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal) | 0.53 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[12][13][14]
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa, A375)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Neurological Applications: Modulating Glutamatergic Neurotransmission
A significant therapeutic avenue for this compound derivatives lies in the field of neuroscience, specifically as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[12]
Mechanism of Action: Positive Allosteric Modulation of mGluR4
4-(1-Phenyl-1H-pyrazol-4-yl)quinoline has been identified as a selective mGluR4 PAM.[12] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation can be beneficial in conditions where glutamatergic signaling is dysregulated, such as Parkinson's disease.
Caption: Mechanism of mGluR4 positive allosteric modulation.
Quantitative Data: In Vitro Potency
The potency of 4-(1-phenyl-1H-pyrazol-4-yl)quinoline as an mGluR4 PAM has been determined through in vitro functional assays.
| Compound | Activity | EC50 | Reference |
| 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline | mGluR4 PAM | ~200 nM | [12] |
Experimental Protocol: mGluR4 PAM Functional Assay (Calcium Flux)
This protocol describes a common method to assess the activity of mGluR4 PAMs by measuring changes in intracellular calcium levels in cells co-expressing the receptor and a promiscuous G-protein.[15]
Materials:
-
CHO or HEK293 cells stably expressing human mGluR4 and a G-protein like Gαqi5.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Test compounds (dissolved in DMSO).
-
Glutamate (agonist).
-
A fluorescence plate reader (e.g., FDSS).
Procedure:
-
Plate the mGluR4-expressing cells in 384-well plates and incubate overnight.
-
The next day, load the cells with Fluo-4 AM dye (e.g., 1 µM) in the presence of Pluronic F-127 for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells.
-
After a short pre-incubation period (2-5 minutes), add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The potentiation of the glutamate response by the test compound indicates PAM activity.
-
Calculate the EC50 value for the PAM activity from the dose-response curve.
Anti-inflammatory Potential: Attenuating the Inflammatory Cascade
Derivatives of the pyrazoloquinoline scaffold have demonstrated notable anti-inflammatory properties, suggesting their utility in treating a range of inflammatory conditions.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives are attributed to their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[16] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16]
Caption: Anti-inflammatory mechanism of pyrazoloquinoline derivatives.
Quantitative Data: Inhibition of Nitric Oxide Production
The anti-inflammatory potency of pyrazolo[4,3-c]quinoline derivatives has been evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Derivative | Activity | IC50 (µM) | Reference |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | Inhibition of NO production | Potency similar to control | [16] |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Inhibition of NO production | Potency similar to control | [16] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a straightforward colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of NO.[17][18]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete cell culture medium.
-
96-well plates.
-
Lipopolysaccharide (LPS).
-
Pyrazoloquinoline test compounds.
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Sodium nitrite (for standard curve).
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 105 cells/mL and incubate for 24 hours.[17]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.[17]
-
After incubation, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of novel therapeutics. Its demonstrated efficacy in preclinical models of cancer, neurological disorders, and inflammation underscores its potential to address significant unmet medical needs. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Elucidating specific kinase inhibition profiles to tailor derivatives for particular cancer subtypes.
-
In vivo efficacy studies to translate the promising in vitro data into preclinical and, ultimately, clinical success.
-
Exploring the full spectrum of its neuromodulatory capabilities beyond mGluR4, given the prevalence of pyrazole and quinoline motifs in CNS-active compounds.
-
Investigating its potential in other inflammatory and autoimmune diseases.
As we continue to unravel the complexities of this remarkable molecule, a collaborative and data-driven approach will be paramount in translating the therapeutic potential of this compound from the laboratory to the clinic.
References
- 1. preprints.org [preprints.org]
- 2. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of 4-(1H-Pyrazol-4-yl)quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
The unique structural amalgamation of a quinoline nucleus and a pyrazole ring in 4-(1H-pyrazol-4-yl)quinoline derivatives has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, neuroprotective, and anti-infective properties, elucidating the underlying molecular interactions and signaling pathways. This guide is designed to be a comprehensive resource, complete with detailed experimental protocols, structure-activity relationship (SAR) data, and visual representations of key concepts to facilitate a deeper understanding and inspire further innovation in the field.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
This compound derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth and survival.
Inhibition of Transforming Growth Factor-β Type 1 Receptor (TGF-βR1/ALK5)
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in the tumor microenvironment.[1][2] Small-molecule inhibitors of the TGF-β type 1 receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5), present a promising strategy for cancer therapy.[1][2] A series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives have been identified as potent TGFβR1 inhibitors.[1][2]
The mechanism of action involves the inhibition of SMAD2/3 phosphorylation, a key downstream event in the TGF-β signaling cascade. The most potent compound in one study, 16w , demonstrated IC₅₀ values of 12 nM for SMAD2/3 phosphorylation inhibition and 65 nM for H22 cell viability.[1][2] This compound also exhibited significant anti-tumor efficacy in a xenograft model of H22 cells.[1][2]
Binding Mode Insights: While detailed crystallographic data for this specific derivative series is not yet available, molecular docking studies suggest that these compounds likely bind to the ATP-binding pocket of the TGF-βR1 kinase domain, acting as competitive inhibitors.
Experimental Protocol: In Vitro TGF-βR1 Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent ADP-detecting assay to measure TGF-βR1 kinase activity.
Materials:
-
TGFβR1 Kinase Enzyme System (Promega, Cat. No. V4092)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Test compounds (this compound derivatives)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare a solution of the TGFBR1 peptide substrate.
-
Prepare a solution of ATP.
-
Prepare serial dilutions of the test compounds in the desired concentration range. A 10% DMSO concentration is often used for the initial dilution.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor or vehicle (10% DMSO) to the wells.
-
Add 2.5 µL of the TGFβR1 enzyme to the wells.
-
Add 5 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30°C for 45-120 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-45 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition of Haspin Kinase
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This modification is essential for the proper localization of the chromosomal passenger complex and accurate chromosome segregation. Inhibition of Haspin represents a novel anti-mitotic strategy for cancer therapy.
A library of 3H-pyrazolo[4,3-f]quinoline derivatives has been synthesized and shown to potently inhibit Haspin kinase with IC₅₀ values as low as 14 nM. These compounds also demonstrated antiproliferative activity in various cancer cell lines, including HCT116, HeLa, and A375.
Binding Mode Insights: Computational docking studies suggest that the 3H-pyrazolo[4,3-f]quinoline scaffold fits into the ATP-binding pocket of Haspin. The pyrazole and quinoline rings are predicted to form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Experimental Protocol: Haspin Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to measure the inhibition of Haspin kinase activity.
Materials:
-
Recombinant active Haspin kinase
-
Histone H3 substrate
-
[γ-³³P]-ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
FlashPlate 384-well plates
Procedure:
-
Reaction Setup:
-
Add 10 µL of the test compound in assay buffer to the wells of a FlashPlate.
-
Add 20 µL of a mixture containing Haspin enzyme and histone H3 substrate.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 20 µL of [γ-³³P]-ATP.
-
Incubate for 60-75 minutes at room temperature.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding EDTA to a final concentration of 33 mM.
-
Wash the plates to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Broader Kinase Inhibitory Profile
The this compound scaffold has demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): Certain derivatives have shown inhibitory activity against EGFR, including triple mutants.[3]
-
Cyclin-Dependent Kinase 2 (CDK2): N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which share a similar pyrazolyl-heterocycle core, are potent CDK2 inhibitors.[4]
-
Rho-associated coiled-coil containing protein kinase (ROCK1/2) and FMS-like tyrosine kinase 3 (FLT3): The 3H-pyrazolo[4,3-f]quinoline moiety has been identified as a privileged scaffold for inhibiting these kinases.[5]
The general mechanism for kinase inhibition by these compounds involves competitive binding to the ATP pocket of the respective kinase, thereby preventing phosphorylation of their downstream substrates.
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a key driver of many diseases, including cancer. Pyrazolo[4,3-c]quinoline derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO).[6]
The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives have been shown to significantly inhibit LPS-stimulated NO production in RAW 264.7 macrophage cells.[3][7] The mechanism of this inhibition involves the downregulation of both iNOS and cyclooxygenase-2 (COX-2) protein expression.[7]
Experimental Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Cells
This protocol uses the Griess reagent to quantify nitrite, a stable and quantifiable end-product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitrite Measurement:
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of the Griess reagent (a 1:1 mixture of the sulfanilamide and NED solutions) to the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Neuroprotective Potential: Positive Allosteric Modulation of mGlu4 Receptor
Metabotropic glutamate receptor 4 (mGluR4) is a promising therapeutic target for neurological disorders such as Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 enhance the receptor's response to its endogenous ligand, glutamate, offering a more nuanced approach to receptor modulation than direct agonists.
4-(1-Phenyl-1H-pyrazol-4-yl)quinoline was identified as a novel, selective, and brain-penetrant mGluR4 PAM.[8][9] These compounds do not activate the receptor on their own but potentiate the response to an EC₂₀ concentration of glutamate.
Experimental Protocol: Measuring mGlu4 Receptor Positive Allosteric Modulation
This protocol describes a cell-based assay to measure the potentiation of the mGlu4 receptor response.
Materials:
-
HEK293 or CHO cells stably expressing the human mGluR4.
-
A cAMP biosensor (e.g., FRET-based) or a method to measure intracellular calcium for Gαi-coupled receptors.
-
L-AP4 or glutamate (orthosteric agonists).
-
Test compounds (this compound derivatives).
-
Assay buffer.
Procedure:
-
Cell Preparation:
-
Plate the mGluR4-expressing cells in a suitable microplate.
-
-
Assay:
-
Add the test compounds at various concentrations to the cells.
-
Add a fixed, sub-maximal (EC₂₀) concentration of the orthosteric agonist (e.g., glutamate).
-
Incubate for a specified period.
-
-
Signal Detection:
-
Measure the cellular response (e.g., change in FRET signal for cAMP or fluorescence for calcium).
-
-
Data Analysis:
-
Plot the response against the concentration of the test compound to determine the EC₅₀ for potentiation.
-
To assess the fold-shift, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of the PAM.
-
Anti-infective Properties: A Broad Spectrum of Activity
This compound derivatives have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and parasites.
Antibacterial and Antifungal Activity
Several series of quinoline derivatives bearing a pyrazole moiety have been synthesized and evaluated for their antibacterial and antifungal activities.[6][10] Many of these compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with MIC values in the low microgram per milliliter range.[6][10]
Mechanism of Action: While the precise molecular mechanism for the broad-spectrum antimicrobial activity of these specific hybrids is still under investigation, related pyrazole-containing compounds have been shown to inhibit bacterial DNA gyrase.[2] It is plausible that these quinoline-pyrazole hybrids also target essential bacterial enzymes, leading to the inhibition of growth.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds.
-
Sterile 96-well microtiter plates.
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the microorganism from a fresh culture.
-
-
Serial Dilution of Compounds:
-
Perform a two-fold serial dilution of the test compounds in the growth medium in the microtiter plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Antiparasitic Activity
Quinoline-based pyrazoles have shown potential as antiprotozoal agents, with activity against Plasmodium falciparum (the causative agent of malaria), Trypanosoma cruzi, and Leishmania panamensis.
Mechanism of Action (Antimalarial): The antimalarial activity of quinoline derivatives is often attributed to their ability to interfere with the detoxification of heme in the parasite's food vacuole. During hemoglobin digestion, the parasite releases toxic free heme, which it normally crystallizes into inert hemozoin. Quinoline compounds are thought to inhibit this crystallization process, leading to the accumulation of toxic heme and parasite death. In vitro assays can be used to measure the inhibition of β-hematin (a synthetic form of hemozoin) formation.
Experimental Protocol: In Vitro Hemozoin Inhibition Assay
This protocol describes a colorimetric assay to screen for inhibitors of β-hematin formation.
Materials:
-
Hemin chloride
-
Tween 20
-
Acetate buffer (pH 4.8)
-
Test compounds
-
96-well microplate
Procedure:
-
Reaction Setup:
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Add a solution of hemin chloride in acetate buffer.
-
Add Tween 20 as an initiator of β-hematin formation.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Detection:
-
Measure the absorbance of the solution at 405 nm. The formation of β-hematin results in a decrease in the absorbance of free heme.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of β-hematin formation for each compound concentration.
-
Determine the IC₅₀ value.
-
Structure-Activity Relationships (SAR) and Data Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline and pyrazole rings.
Table 1: Summary of Biological Activities and Key SAR Observations
| Therapeutic Area | Target/Mechanism | Key SAR Observations | IC₅₀/EC₅₀ Range |
| Anticancer | TGF-βR1/ALK5 Inhibition | Substitution at the 3-position of the pyrazole with a tetrahydro-2H-pyran-4-yl group is beneficial. | 12 nM - low µM |
| Haspin Kinase Inhibition | The 3H-pyrazolo[4,3-f]quinoline scaffold is crucial for potent activity. | 14 nM - low µM | |
| Anti-inflammatory | NO Production Inhibition (iNOS/COX-2 downregulation) | Amino and substituted phenylamino groups at the 3 and 4 positions of the pyrazolo[4,3-c]quinoline core are important. | low µM |
| Neuroprotection | mGluR4 Positive Allosteric Modulation | A phenyl group at the 1-position of the pyrazole is a key feature. Hydrophilic substituents at the C-7 position of the quinoline are tolerated. | EC₅₀ ≈ 200 nM |
| Anti-infective | Antibacterial/Antifungal | Varies depending on the specific derivative series. | MICs: 0.12 - >500 µg/mL |
| Antiparasitic (Antimalarial) | Specific substitutions on the quinoline and pyrazole rings influence activity against different parasitic strains. | EC₅₀ ≈ 5.54 µg/mL (anti-Plasmodium) |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
TGF-β Signaling Pathway and Inhibition
Caption: Inhibition of the TGF-β signaling pathway by this compound derivatives.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Mechanism of Anti-inflammatory Action
Caption: Inhibition of NO production by pyrazolo[4,3-c]quinoline derivatives.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. The multifaceted mechanisms of action, spanning kinase inhibition, allosteric modulation, and interference with pathogen-specific pathways, underscore the therapeutic potential of this chemical class.
Future research should focus on several key areas:
-
Structural Biology: Obtaining co-crystal structures of these derivatives with their target proteins will provide invaluable insights for structure-based drug design and the development of more potent and selective inhibitors.
-
Mechanism of Antimicrobial Action: A deeper understanding of the specific molecular targets and mechanisms underlying the antibacterial and antifungal activities of these compounds is crucial for their development as anti-infective agents.
-
Pharmacokinetics and In Vivo Efficacy: Comprehensive pharmacokinetic studies and in vivo efficacy evaluations in relevant disease models are necessary to translate the promising in vitro activities into clinical candidates.
This in-depth technical guide serves as a foundation for researchers to build upon, fostering the continued exploration and development of this compound derivatives as next-generation therapeutics.
References
- 1. Targeting the hemozoin synthesis pathway for new antimalarial drug discovery: technologies for in vitro beta-hematin formation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kin-4-PQ in Kinase Inhibition Assays
Introduction: The Expanding Role of Pyrazolylquinolines in Kinase-Targeted Drug Discovery
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, but also inflammatory and neurodegenerative diseases.[1][2] This has positioned protein kinases as one of the most critical classes of targets for modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent kinase inhibitors.[1][2][3] The fusion of a pyrazole ring with a quinoline system, as seen in 4-(1H-pyrazol-4-yl)quinoline (henceforth referred to as Kin-4-PQ), represents a promising chemical space for the development of novel kinase inhibitors.[4][5] This document provides a detailed guide for researchers on the utilization of Kin-4-PQ in in vitro kinase inhibition assays, focusing on robust protocol design, data interpretation, and troubleshooting.
Mechanism of Action and Rationale for Assay Design
While the precise kinase targets of Kin-4-PQ are still under investigation, its structural motifs are common in ATP-competitive kinase inhibitors.[6] These inhibitors function by binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity. The protocols outlined herein are designed to quantitatively measure this inhibitory effect. A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction is a highly sensitive and widely adopted method for this purpose.[7] The amount of ADP generated is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor signifies its potency.
Experimental Workflow for Kinase Inhibition Profiling
The overall workflow for assessing the inhibitory potential of Kin-4-PQ against a specific kinase involves several key stages, from initial compound preparation to final data analysis.
Caption: Workflow for Kin-4-PQ kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair. The ADP-Glo™ Kinase Assay (Promega) is a common commercial kit that follows this principle.
Materials and Reagents
-
Kin-4-PQ: Stock solution in 100% DMSO (e.g., 10 mM).
-
Kinase of Interest: Purified, active enzyme.
-
Kinase Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: High purity ATP solution.
-
Kinase Assay Buffer: Typically contains Tris, MgCl₂, and BSA (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[7]
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Or equivalent ADP detection reagents.
-
DMSO: ACS grade or higher.
-
Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum inhibition).
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Plate Reader: Capable of measuring luminescence.
Experimental Procedure
-
Compound Preparation:
-
Prepare a serial dilution of Kin-4-PQ in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[7]
-
Prepare a "no inhibitor" control (DMSO only) and a positive control inhibitor serial dilution.
-
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be empirically determined for each kinase, but a common starting point is at or near the Km for each.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[7]
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[7]
-
Data Analysis and Interpretation
The raw luminescence data is processed to determine the half-maximal inhibitory concentration (IC50) of Kin-4-PQ.
-
Normalization:
-
The "no inhibitor" (DMSO only) wells represent 100% kinase activity.
-
The highest concentration of a potent positive control inhibitor or a "no enzyme" control can be used to define 0% activity.
-
Calculate the percent inhibition for each concentration of Kin-4-PQ: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the Kin-4-PQ concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of Kin-4-PQ that results in 50% inhibition of kinase activity.
-
Sample Data Presentation
| Kinase Target | Kin-4-PQ IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
| Table 1: Hypothetical inhibitory activity of Kin-4-PQ against a panel of kinases. Staurosporine is included as a positive control.[7] |
Troubleshooting and Best Practices
-
High Background Signal: Ensure the purity of ATP and other reagents, as impurities can affect reaction kinetics.[8]
-
Poor Z'-factor: Optimize enzyme and substrate concentrations to ensure the assay window (signal-to-background ratio) is sufficient for robust results.
-
Compound Interference: Kin-4-PQ, like other quinoline-containing compounds, may have intrinsic fluorescence or quenching properties.[8] It is crucial to run controls with the compound in the absence of the kinase reaction to identify any potential assay interference.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1% to minimize its impact on kinase activity.[8]
-
Enzyme and Substrate Concentrations: For accurate IC50 determination, it is recommended to use ATP concentrations at or near the Km value for the specific kinase. Substrate depletion should be avoided by ensuring that less than 10% of the substrate is consumed during the reaction.[9]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented here provide a robust framework for the in vitro characterization of Kin-4-PQ and its analogs. By employing carefully designed and validated kinase inhibition assays, researchers can effectively determine the potency and selectivity of these compounds, paving the way for their further development as potential therapeutic agents.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. researchgate.net [researchgate.net]
Application of 4-(1H-pyrazol-4-yl)quinoline in Cancer Cell Lines: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Emergence of Pyrazole-Quinoline Scaffolds in Oncology
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer properties.[1][2] When hybridized with a pyrazole moiety, the resulting 4-(1H-pyrazol-4-yl)quinoline structure gives rise to a class of compounds with significant potential in oncology research.[3] These hybrid molecules have demonstrated potent antiproliferative effects across a variety of cancer cell lines, often through the targeted inhibition of key signaling pathways crucial for tumor growth and survival.[1][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound and its derivatives in cancer cell line studies. We will delve into the mechanistic underpinnings of its anticancer activity, offer detailed protocols for its evaluation, and present practical application notes to guide your experimental design.
Mechanism of Action: Targeting Key Kinase Signaling Pathways
While the precise molecular targets of the unsubstituted this compound are a subject of ongoing investigation, extensive research on closely related pyrazole-quinoline derivatives strongly suggests a primary mechanism of action centered on the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling cascades that regulate proliferation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1]
Derivatives of the 3H-pyrazolo[4,3-f]quinoline scaffold have been shown to potently inhibit kinases such as FLT3 and CDK2 with nanomolar IC50 values.[4] Furthermore, various pyrazolo[3,4-b]quinoline derivatives have been documented to induce apoptosis and cell cycle arrest in colon cancer cell lines.[3] The broader class of quinoline-based compounds are known to interfere with critical signaling pathways like the PI3K/Akt/mTOR pathway, which is central to cell growth and survival.[5]
Below is a diagram illustrating a plausible signaling pathway targeted by this compound, based on the activity of its close analogs.
Application Notes
When designing experiments with this compound, it is crucial to consider its physicochemical properties and the cellular context.
-
Solubility and Stock Solution Preparation: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For cell-based assays, it is imperative to dilute the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]
-
Selection of Cancer Cell Lines: The efficacy of this compound and its derivatives can be cell-line dependent. Based on the literature for related compounds, a good starting point would be to screen against a panel of cell lines from different cancer types, such as:
-
Dose-Response and Time-Course Studies: To accurately determine the cytotoxic potential of the compound, it is essential to perform dose-response experiments to calculate the half-maximal inhibitory concentration (IC50). A typical concentration range to test would be from 0.01 µM to 100 µM.[7] Additionally, time-course experiments (e.g., 24, 48, and 72 hours of treatment) should be conducted to understand the kinetics of the cellular response.[11]
-
On-Target vs. Off-Target Effects: As with any kinase inhibitor, it is important to consider the possibility of off-target effects. To validate that the observed cellular effects are due to the inhibition of the intended target, consider performing supplementary experiments such as:
-
Western Blot Analysis: Assess the phosphorylation status of downstream substrates of the putative target kinase. A reduction in the phosphorylation of a known substrate upon treatment with the compound provides evidence of on-target activity.[6]
-
Rescue Experiments: If the target kinase is known, overexpressing a drug-resistant mutant of the kinase should rescue the cells from the compound's cytotoxic effects.
-
Quantitative Data Summary
The following table summarizes the reported antiproliferative activities of various pyrazole-quinoline derivatives against a selection of cancer cell lines. While data for the specific unsubstituted this compound is limited, these values for closely related analogs provide a valuable reference for expected potency.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolines | Multiple | Various | 0.04 - 2.20 (GI50) | [3] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60, U937 | Leukemia | Not specified, but noted as potent | [6] |
| N-substituted 2-pyrazolines with quinoline moiety | Multiple | Various | 0.28 - 11.7 (GI50) | [12][13] |
| 1H-Pyrazolo[3,4-b]quinolin-3-amine derivatives | HCT-116 | Colon Cancer | Potent activity reported | [10] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | 13 cancer cell lines | Various | 0.127 - 0.560 (GI50) | [14] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the anticancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell density. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.[8]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.[16]
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/Akt/mTOR).[17]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.[6]
-
Protein Extraction: Wash the cells with cold PBS and lyse them in RIPA buffer on ice.[17] Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[18]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Wash the membrane again three times with TBST.
-
Visualization: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[17] The intensity of the bands can be quantified using densitometry software.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bicyt.conicet.gov.ar [bicyt.conicet.gov.ar]
- 13. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: High-Throughput Screening of 4-(1H-Pyrazol-4-yl)quinoline Libraries for Kinase Inhibitor Discovery
For: Researchers, scientists, and drug development professionals engaged in kinase-targeted drug discovery.
Abstract
The 4-(1H-pyrazol-4-yl)quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of potent kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven guide for the design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a this compound library. We detail a robust biochemical assay protocol, principles of assay design, stringent data analysis procedures, and a systematic hit validation cascade. The methodologies described herein are designed to ensure scientific rigor, minimize false positives, and efficiently advance promising chemical matter from initial screening to lead optimization.
Introduction: The Rationale for Targeting Kinases with Pyrazolyl-Quinolines
Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most important classes of drug targets, particularly in oncology and immunology.[3][4] The this compound core represents a versatile "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of numerous kinases. This structural feature has been successfully exploited to develop inhibitors for targets like Cyclin-Dependent Kinases (CDK)[1] and other kinases implicated in disease.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[5][6] This document outlines a target-based HTS approach, which offers the advantage of directly measuring the interaction between library compounds and a purified kinase enzyme, providing clear, mechanistically interpretable results.[7]
The HTS Workflow: A Disciplined Path from Library to Validated Hit
A successful HTS campaign is a systematic process designed to progressively narrow a large collection of compounds down to a small set of validated, promising hits.[6][8][9] This multi-stage approach ensures that resources are focused on compounds with the highest potential for further development.
References
- 1. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 7. criver.com [criver.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Unveiling Cellular Targets of 4-(1H-pyrazol-4-yl)quinoline: A Chemical Probe Approach for Target Identification and Validation
Introduction: The Crucial Role of Target Identification in Drug Discovery
The journey of a novel therapeutic from a laboratory curiosity to a clinical candidate is fundamentally reliant on a deep understanding of its mechanism of action. A critical initial step in this process is the identification of the specific biomolecular target(s) with which a small molecule interacts to elicit a phenotypic response.[1][2][3] Chemical probes, small molecules designed to selectively bind and report on a protein's function or presence, have emerged as indispensable tools for this purpose.[4][5][6] This application note provides a comprehensive guide for utilizing 4-(1H-pyrazol-4-yl)quinoline as a foundational scaffold for the development of a chemical probe to identify and validate its cellular protein targets.
The quinoline and pyrazole heterocycles are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10] The novel scaffold, this compound, thus represents a promising starting point for the discovery of new therapeutics. Herein, we outline the strategic design of a derivative probe, detail robust protocols for its application in affinity-based protein profiling (AfBPP), and provide guidance on the subsequent mass spectrometry-based identification and validation of putative protein targets.[11][12][13]
Probe Design and Strategy: From Parent Compound to Functional Tool
The transformation of a bioactive "hit" compound into a functional chemical probe requires careful chemical modification to incorporate a reporter tag without compromising its binding affinity for the target protein.[14][15] For this compound, we propose the synthesis of a biotinylated derivative for affinity purification-mass spectrometry (AP-MS), a powerful chemoproteomic technique for target deconvolution.[16][17][18]
Key Considerations for Probe Design:
-
Point of Attachment: The linker should be attached to a position on the this compound scaffold that is least likely to interfere with its putative binding interactions. Based on the exposed quinoline nitrogen and the pyrazole N-H, functionalization at a site distal from the core interacting pharmacophore is ideal. We propose derivatization at the N1 position of the pyrazole ring, as this position is often amenable to substitution without abolishing biological activity.
-
Linker Chemistry: A flexible polyethylene glycol (PEG) linker is recommended to spatially separate the biotin tag from the core scaffold, minimizing steric hindrance and allowing the probe to access binding pockets within target proteins.
-
Reporter Tag: Biotin is the reporter of choice for pull-down experiments due to its exceptionally high affinity for streptavidin, enabling efficient capture of the probe-protein complex on streptavidin-functionalized beads.[19][20]
Experimental Protocols
Protocol 1: Synthesis of Biotinylated this compound Probe
This protocol describes a general synthetic route for the creation of a biotinylated affinity probe from the parent compound.
Materials:
-
This compound
-
Boc-NH-PEGx-COOH (x = number of PEG units)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Biotin-NHS ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Alkylation of Pyrazole: React this compound with a suitable alkylating agent containing a protected amine (e.g., N-Boc-2-bromoethylamine) under basic conditions to functionalize the pyrazole nitrogen.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
-
Linker Coupling: Couple the resulting amine with a biotin-PEG-NHS ester in a suitable solvent like DMF with a mild base such as triethylamine.
-
Purification: Purify the final biotinylated probe using flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final probe by LC-MS and NMR spectroscopy.
Protocol 2: Affinity Pull-Down Assay for Target Identification
This protocol outlines the use of the biotinylated probe to isolate binding partners from cell lysates.
Materials:
-
Biotinylated this compound probe
-
Parent this compound (for competition control)
-
Cell line of interest (e.g., a cancer cell line if anti-proliferative effects are observed)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
BCA protein assay kit
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome. Determine protein concentration using a BCA assay.
-
Probe Incubation: Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated probe at a predetermined optimal concentration (typically in the low micromolar range) for 1-2 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel sample, co-incubate the lysate with the biotinylated probe and a 100-fold molar excess of the parent this compound. This will serve as a negative control to identify non-specific binders.
-
Capture of Probe-Protein Complexes: Add pre-washed streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe and any bound proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
Protocol 3: Protein Identification by Mass Spectrometry
This protocol details the preparation and analysis of the eluted proteins for identification.
Materials:
-
Eluted protein samples from Protocol 2
-
SDS-PAGE gel and running buffer
-
Coomassie blue or silver stain
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)[21]
Procedure:
-
SDS-PAGE: Separate the eluted proteins on an SDS-PAGE gel. Visualize the protein bands by Coomassie blue or silver staining.
-
In-Gel Digestion: Excise the entire lane or specific protein bands from the gel. Perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Hit Prioritization: Compare the protein lists from the probe-treated and the competition control samples. True binding partners should be significantly enriched in the probe-treated sample and diminished in the competition control.
Data Interpretation and Target Validation
A successful pull-down experiment will yield a list of proteins that are specifically enriched by the biotinylated probe. The next crucial step is to validate these putative targets.
Validation Strategies:
-
Western Blotting: Confirm the presence of top candidate proteins in the pull-down eluate by Western blotting using specific antibodies.
-
Cellular Thermal Shift Assay (CETSA): This label-free method can be used to confirm direct target engagement in intact cells or cell lysates.
-
In Vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity between the parent compound and a purified recombinant target protein.
-
Functional Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.
-
Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the candidate target gene to see if it phenocopies the effects of the compound.[5]
Visualization of Workflows and Pathways
Chemical Structures
Caption: From Hit to Probe.
Target Identification Workflow
Caption: Affinity Pull-Down Workflow.
Hypothetical Signaling Pathway
Caption: Hypothetical Target Pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background of non-specific proteins | Insufficient washing; Probe concentration too high | Increase the number and stringency of washes; Titrate the probe concentration to find the optimal signal-to-noise ratio. |
| No or low yield of specific target proteins | Probe does not bind target in lysate; Target protein is of low abundance | Confirm binding with an orthogonal method (e.g., CETSA); Increase the amount of starting lysate; Optimize lysis conditions to ensure target protein is soluble and active. |
| Target identified but not validated | Indirect binding in the pull-down; Off-target effects of the compound | Use orthogonal validation methods (e.g., SPR, enzymatic assays); Synthesize and test analogs of the parent compound to establish a structure-activity relationship. |
Conclusion
The methodologies described in this application note provide a robust framework for the use of this compound as a starting point for the development of a chemical probe for target identification. By following these protocols, researchers can confidently identify and validate the cellular targets of this and other novel bioactive small molecules, thereby accelerating the drug discovery process.[1][22][23] The successful deconvolution of a compound's mechanism of action is a critical step towards understanding its therapeutic potential and potential liabilities.
References
- 1. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical probe - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 14. Design, synthesis and biological application of chemical probes for bio-imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 21. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 22. api.pageplace.de [api.pageplace.de]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Use of 4-(1H-Pyrazol-4-yl)quinoline Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)quinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with diverse pharmacological activities. This guide provides a comprehensive overview of the preclinical applications of this versatile chemical class, with a focus on practical, field-proven insights and detailed experimental protocols. While the parent compound, this compound, served as an initial hit in some screening campaigns, extensive structure-activity relationship (SAR) studies have led to the development of numerous substituted analogs with optimized potency and pharmacokinetic properties. This document will, therefore, address the preclinical evaluation of the this compound scaffold and its derivatives.
Introduction to the this compound Scaffold
The this compound core is a heterocyclic structure composed of a quinoline ring linked to a pyrazole ring at the 4-position. This arrangement has proven to be a fertile ground for the discovery of novel therapeutic agents across several disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. The modular nature of its synthesis allows for extensive chemical modifications, enabling the fine-tuning of biological activity and drug-like properties.
Therapeutic Applications and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities. The following sections outline the key therapeutic areas and the underlying mechanisms of action for representative compounds.
Oncology
In the field of oncology, this compound derivatives have shown promise as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.
Mechanism of Action: A significant number of derivatives function as ATP-competitive kinase inhibitors. For instance, certain 3H-pyrazolo[4,3-f]quinoline-based compounds have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1] The pyrazolo group often forms a crucial hydrogen bond interaction with the hinge region of the kinase domain.
Signaling Pathway: FLT3 Inhibition in AML
Caption: Inhibition of constitutively active FLT3-ITD signaling in AML by this compound derivatives.
Neurodegenerative Disorders
The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) makes the development of multi-target-directed ligands (MTDLs) an attractive strategy. The this compound scaffold has been explored for its potential to modulate key pathological processes in AD.
Mechanism of Action: Several pyrazoline-containing compounds, which share structural similarities, have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for symptomatic relief in AD. Some derivatives also exhibit antioxidant properties and the ability to chelate metal ions, which are implicated in amyloid-beta aggregation and oxidative stress in the AD brain.[4]
Inflammatory Diseases
Chronic inflammation is a hallmark of numerous diseases. Derivatives of the this compound scaffold have been investigated for their anti-inflammatory properties.
Mechanism of Action: A primary anti-inflammatory mechanism for this class of compounds is the inhibition of nitric oxide (NO) production.[5][6] This is often achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade.[5][6]
Signaling Pathway: Inhibition of Inflammatory Mediators
Caption: Suppression of the LPS-induced inflammatory cascade in macrophages by this compound derivatives.
Preclinical Evaluation Workflow
A systematic preclinical evaluation is crucial to characterize the therapeutic potential and safety of novel this compound derivatives. The following workflow represents a general pipeline from in vitro characterization to in vivo efficacy studies.
Experimental Workflow: Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the preclinical evaluation of this compound derivatives.
In Vitro Cellular Proliferation Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivative in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound derivative in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation (e.g., HCT116, A549)
-
Matrigel (optional)
-
This compound derivative
-
Vehicle solution (see Table 2 for examples)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS (with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solution of the this compound derivative in a suitable vehicle. The dose will be determined from prior tolerability studies.
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Formulation and Administration
The poor aqueous solubility of many heterocyclic compounds, including this compound derivatives, presents a significant challenge for in vivo studies. Proper formulation is critical for achieving adequate exposure and reliable results.
Table 1: Common Vehicles for Preclinical Administration of Poorly Soluble Compounds
| Vehicle Composition | Administration Route | Considerations |
| 10% DMSO, 40% PEG300, 50% Saline | IV, IP, PO | Good for initial screening, but DMSO can have pharmacological effects. |
| 0.5% Carboxymethylcellulose (CMC) in water | PO | A common suspension vehicle for oral dosing. |
| 20% Captisol® in water | IV, IP, PO | A modified cyclodextrin that can significantly improve solubility. |
| Corn oil | PO, SC | Suitable for highly lipophilic compounds. |
Protocol for Formulation Development:
-
Assess the solubility of the compound in various individual and mixed vehicle systems.
-
Prepare a small-scale formulation and observe its physical stability (e.g., precipitation, phase separation) over time.
-
For suspensions, ensure a uniform particle size to improve bioavailability.
-
Conduct a pilot tolerability study in a small number of animals to assess for any acute toxicity related to the formulation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic (PK) and toxicological profile of a this compound derivative is essential for its development as a therapeutic agent.
Pharmacokinetic Studies
A typical PK study in rodents involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Protocol Outline:
-
Cannulate the jugular vein of rats or use tail vein sampling in mice.
-
Administer a single IV bolus dose and a single PO gavage dose to separate groups of animals.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Use PK software to calculate the relevant parameters.
Toxicology
Early assessment of toxicology is crucial. A 5-day repeat-dose tolerability study in rodents can provide initial insights into the safety profile of a compound.
Protocol Outline:
-
Administer the compound daily for 5 days at three different dose levels (low, medium, high).
-
Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
A study on a related quinoline derivative, NLCQ-1, in Beagle dogs provides a comprehensive example of a preclinical toxicology study. In this study, intravenous doses up to 10.95 mg/kg/day for 5 days resulted in reversible clinical signs of toxicity, with aggressive behavior being the dose-limiting factor.[7] No definitive drug-related lesions were observed upon microscopic evaluation of tissues, suggesting that any toxicity was reversible.[7]
Data Summary
The following table summarizes the in vitro activity of some representative this compound derivatives from the literature.
Table 2: In Vitro Activity of Representative this compound Derivatives
| Compound Class | Target/Assay | IC50/EC50 | Reference |
| Pyrazolo[4,3-f]quinolines | FLT3 Kinase | Nanomolar range | [1] |
| Pyrazolo[4,3-c]quinolines | LPS-induced NO production in RAW 264.7 cells | 0.19 - 0.39 µM | [5] |
| 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline | mGlu4 Receptor PAM | EC50 ≈ 200 nM | [8] |
| Thiazole-quinoline-pyrazoline conjugate | EGFR Kinase | IC50 = 31.80 nM | [9] |
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential in oncology, neurodegenerative diseases, and inflammatory conditions. The successful preclinical development of these compounds requires a systematic approach, including robust in vitro characterization, careful formulation development, and comprehensive in vivo evaluation of pharmacokinetics, efficacy, and safety. The protocols and workflows outlined in this guide provide a framework for researchers to advance their this compound-based drug discovery programs.
References
- 1. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigational new drug-directed toxicology and pharmacokinetic study of 4-[3-(2-nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride (NLCQ-1, NSC 709257) in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines as novel, selective and brain penetrant metabotropic glutamate receptor 4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Selectivity of 4-(1H-Pyrazol-4-yl)quinoline Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Criticality of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1][2] The 4-(1H-pyrazol-4-yl)quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several compounds demonstrating significant therapeutic potential.[3][4][5] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][6] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[7][8] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its potential for clinical success.
This guide provides a detailed overview of the state-of-the-art methodologies for assessing the selectivity of this compound inhibitors. We will delve into the principles, protocols, and data interpretation for a tiered approach that combines biochemical, cellular, and computational strategies to build a comprehensive understanding of a compound's interaction with the human kinome.
A Tiered Approach to Selectivity Profiling
A robust strategy for evaluating inhibitor selectivity typically follows a tiered or cascaded approach. This begins with broad, high-throughput biochemical screens to identify the spectrum of potential targets and off-targets, followed by more focused cellular assays to confirm on-target engagement and functional consequences in a physiologically relevant context. Computational methods can be integrated at various stages to predict potential off-targets and rationalize observed selectivity patterns.
Caption: A tiered approach to kinase inhibitor selectivity profiling.
Tier 1: Broad Biochemical Profiling - Mapping the Kinome Interaction Landscape
The initial step in assessing selectivity is to screen the this compound inhibitor against a large, representative panel of purified kinases.[9][10] This provides a broad view of the compound's activity across the kinome and identifies potential off-targets that require further investigation.[8]
Large-Scale Kinase Panel Screening
Commercial vendors offer extensive kinase screening panels that cover a significant portion of the human kinome, often exceeding 400 distinct kinases.[8][11] These services provide a rapid and comprehensive initial assessment of selectivity.
Principle: These screens typically measure the inhibitor's ability to prevent the phosphorylation of a substrate by a specific kinase. Various assay formats are employed, each with its own advantages.
Common Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into a substrate.[1][9] | Gold standard for sensitivity and direct measurement of catalytic activity. | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays | Detects the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[12][13] | High throughput, non-radioactive, sensitive. | Indirect measurement of phosphorylation, susceptible to interference from compounds affecting luciferase. |
| Fluorescence-Based Assays | Utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Formats include FRET, fluorescence polarization, and time-resolved fluorescence.[6][12] | High throughput, non-radioactive, amenable to automation. | Potential for compound interference with the fluorescent signal. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[9][12] | Direct measurement, high data quality. | Can be lower throughput than other non-radioactive methods. |
| Competition Binding Assays | Measures the displacement of a labeled, active-site directed ligand by the test inhibitor.[1][11] | ATP-independent, provides direct measure of binding affinity (Kd). | Does not directly measure inhibition of catalytic activity. |
Protocol: Single-Dose Kinome Screening
Objective: To obtain a broad overview of the inhibitor's selectivity at a fixed concentration.
-
Compound Preparation: Prepare a stock solution of the this compound inhibitor in 100% DMSO (e.g., 10 mM).
-
Assay Concentration: The inhibitor is typically screened at one or two concentrations, for instance, 1 µM and 10 µM, to identify potent off-target interactions.[7]
-
Kinase Panel: Select a comprehensive kinase panel representing all major kinase families. Many contract research organizations (CROs) offer predefined panels.[11]
-
Assay Performance: The CRO will perform the kinase activity or binding assays in the presence of the inhibitor and a vehicle control (DMSO).
-
Data Analysis: Results are typically reported as the percentage of remaining kinase activity or percentage of inhibition relative to the vehicle control.
Data Interpretation:
The results are often visualized as a "kinome tree" to map the inhibited kinases. A highly selective inhibitor will show strong inhibition of its intended target with minimal activity against other kinases. Hits are typically defined as kinases inhibited by more than a certain threshold (e.g., >70% or >90%) at the screening concentration.
Protocol: IC₅₀/Kᵢ/KᏧ Determination for Key Targets
Objective: To quantify the potency of the inhibitor against the primary target and any significant off-targets identified in the initial screen.
-
Follow-up Panel: Select the primary target(s) and any off-targets that showed significant inhibition in the single-dose screen.
-
Dose-Response Curve: A series of inhibitor concentrations (typically 8-12 points) are prepared to generate a dose-response curve.
-
Assay Performance: The kinase assay is performed for each concentration of the inhibitor.
-
Data Analysis: The resulting data are plotted as percent inhibition versus inhibitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[6] For ATP-competitive inhibitors, the IC₅₀ is dependent on the ATP concentration. The Cheng-Prusoff equation can be used to convert the IC₅₀ to the inhibition constant (Kᵢ) if the Kₘ of ATP for the kinase is known.[10] For binding assays, the dissociation constant (KᏧ) is directly determined.
Data Presentation:
| Compound | Target Kinase | Off-Target Kinase 1 | Off-Target Kinase 2 | Selectivity Ratio (Off-Target 1/Target) |
| Inhibitor X | IC₅₀ = 10 nM | IC₅₀ = 1,000 nM | IC₅₀ = 5,000 nM | 100 |
Tier 2: Cellular Assays - Confirming Target Engagement and Functional Effects
While biochemical assays are essential for understanding a compound's intrinsic activity against purified enzymes, they do not fully recapitulate the complexity of the cellular environment.[1] Cellular assays are crucial for confirming that the inhibitor can enter cells, engage its intended target, and exert the desired functional effect.[6]
Caption: Cellular pathway for assessing on-target kinase inhibition.
Target Engagement Assays
These assays directly measure the interaction of the inhibitor with its target kinase within intact cells.
NanoBRET™ Target Engagement Assay:
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect compound binding to a target protein in live cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its fluorescence is excited by the luciferase, resulting in a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a loss of the BRET signal.[14][15]
Protocol:
-
Cell Line: Use a cell line that has been engineered to express the NanoLuc®-kinase fusion protein.
-
Cell Plating: Plate the cells in a suitable microplate format.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound inhibitor.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
Signal Detection: Measure the BRET signal using a plate reader.
-
Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration indicates target engagement. An IC₅₀ value can be determined from the dose-response curve.
Phosphorylation Status of Downstream Substrates
A key indicator of on-target activity is the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Western Blotting:
Principle: This classic technique is used to detect specific proteins in a sample. Following treatment with the inhibitor, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.
Protocol:
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with various concentrations of the inhibitor for a defined period. Include a positive control (e.g., a known activator of the pathway) and a vehicle control.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe a separate blot or strip and re-probe the same blot for the total substrate protein as a loading control.
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each inhibitor concentration. A dose-dependent decrease in this ratio indicates on-target activity.
Cellular Phenotypic Assays
These assays measure the functional consequences of inhibiting the target kinase, such as effects on cell proliferation, apoptosis, or cell cycle.
Cell Viability/Proliferation Assay:
Principle: Assays like the MTS or MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates decreased cell proliferation or increased cell death.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to the wells.
-
Signal Measurement: Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Tier 3: Computational and Biophysical Approaches
Computational methods can provide valuable insights into the structural basis of inhibitor selectivity and can be used to predict potential off-targets, thereby guiding experimental efforts.[16][17]
In Silico Selectivity Profiling
Principle: These methods use the three-dimensional structures of kinase active sites to predict the binding affinity of an inhibitor. By docking the inhibitor into the structures of multiple kinases, a predicted selectivity profile can be generated.[18][19]
Methods:
-
Molecular Docking: Simulates the binding of the inhibitor to the ATP-binding pocket of various kinases.
-
Binding Site Similarity Analysis: Compares the physicochemical properties of the target kinase's binding site to those of other kinases to identify those with similar pockets that may also bind the inhibitor.[16]
-
Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate the structural features of a series of inhibitors with their observed activity against a panel of kinases.[20]
Biophysical Methods
Biophysical techniques can provide detailed information about the direct binding of an inhibitor to a kinase, complementing activity-based assays.
Isothermal Titration Calorimetry (ITC):
Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to a kinase, allowing for the determination of the binding affinity (KᏧ), stoichiometry, and thermodynamic parameters of the interaction.
Cellular Thermal Shift Assay (CETSA):
Principle: This method assesses target engagement in cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[21] When an inhibitor binds to its target kinase, the resulting complex is often more resistant to thermal denaturation.
Conclusion
Assessing the selectivity of this compound inhibitors is a multifaceted process that requires the integration of biochemical, cellular, and computational approaches. A tiered strategy, beginning with broad kinome screening and progressing to more focused cellular and biophysical characterization, provides the most comprehensive and reliable understanding of a compound's selectivity profile. This rigorous evaluation is paramount for identifying promising drug candidates with a high probability of success in preclinical and clinical development. By understanding the principles and applying the protocols outlined in this guide, researchers can make more informed decisions in the quest for novel and selective kinase inhibitors.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 14. reactionbiology.com [reactionbiology.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Predicting kinase selectivity profiles using Free-Wilson QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: Development of Cell-Based Assays for Characterizing 4-(1H-pyrazol-4-yl)quinoline, a Putative Protein Kinase Inhibitor
Abstract
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the biological activity of 4-(1H-pyrazol-4-yl)quinoline. Based on its structural motifs, which are common in kinase inhibitors, this guide presumes a mechanism of action involving the inhibition of a cellular protein kinase.[1][2][3][4] The protocols herein describe a logical, tiered approach, beginning with broad assessments of cellular viability and culminating in specific, mechanistic assays to confirm target engagement and downstream pathway modulation. Each protocol is designed to be a self-validating system, emphasizing scientific causality and robust, reproducible methodologies.
Introduction: Scientific Rationale and Strategic Overview
The this compound scaffold integrates two heterocyclic moieties, pyrazole and quinoline, that are recognized as "privileged structures" in medicinal chemistry.[2][5][6] Both are frequently found in small molecules designed to target the ATP-binding pocket of protein kinases.[3][4] Numerous approved drugs and clinical candidates targeting kinases involved in oncology and inflammatory diseases feature these core structures.[7][8][9] Therefore, a primary hypothesis for the biological activity of this compound is the inhibition of a protein kinase, leading to downstream effects on cell signaling, proliferation, and survival.
Cell-based assays are indispensable for validating this hypothesis.[10][11][12] Unlike biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context where factors such as cell permeability, off-target effects, and engagement with the target in its native complex are all considered.[13][14][15]
Our proposed workflow is designed to systematically answer the following key questions:
-
Cellular Potency: At what concentrations does the compound affect cell health and viability?
-
Target Engagement: Does the compound physically interact with its intended kinase target inside a living cell?
-
Mechanism of Action: Does target engagement lead to the expected inhibition of the kinase's downstream signaling pathway?
-
Phenotypic Outcome: What is the ultimate cellular fate (e.g., apoptosis) resulting from this mechanism?
This tiered approach ensures that resource-intensive mechanistic studies are built upon a solid foundation of confirmed cellular activity.
Figure 1: A tiered workflow for compound characterization.
Foundational Assay: Determining Cellular Viability and Potency
The first step is to ascertain the compound's effect on cell proliferation and metabolic activity. This provides a crucial dose-response curve and the half-maximal inhibitory concentration (IC50), which informs the concentrations used in all subsequent, more complex assays. The MTT assay is a robust, colorimetric method ideal for this purpose.[16][17]
Protocol 2.1: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[18][19] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16]
Materials:
-
Selected cancer cell line (e.g., A549, HCT116, based on hypothesized kinase target)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[18]
-
96-well, flat-bottom, tissue culture-treated plates
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells, ensuring they are healthy and in the logarithmic growth phase.[20] Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.[18]
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. A typical starting concentration might be 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be sufficient to observe effects on proliferation.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16] Incubate for 4 hours at 37°C. It is critical to protect the plate from light during this step.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Presentation and Analysis: The data should be normalized to the vehicle-only control (100% viability) and plotted as percent viability versus the log of the compound concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value.
| Compound Concentration (µM) | Absorbance (OD 570nm) | % Viability (Normalized) |
| 0 (Vehicle) | 1.250 | 100.0 |
| 0.1 | 1.235 | 98.8 |
| 0.5 | 1.150 | 92.0 |
| 1.0 | 0.980 | 78.4 |
| 5.0 | 0.630 | 50.4 |
| 10.0 | 0.250 | 20.0 |
| 50.0 | 0.080 | 6.4 |
| 100.0 | 0.075 | 6.0 |
Mechanistic Validation: Target Engagement and Pathway Modulation
Once an IC50 is established, the next critical step is to verify that the compound directly interacts with its intended kinase target within the complex milieu of a living cell.[11] Following confirmation of binding, it is essential to demonstrate that this interaction leads to a functional consequence—namely, the inhibition of the kinase's signaling activity.
Protocol 3.1: Intracellular Target Engagement via NanoBRET™ Assay
Principle: The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in live cells.[21][22][23] The target kinase is expressed as a fusion with the bright NanoLuc® (Nluc) luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor.[23] When the tracer is bound, its proximity to Nluc results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that competes for the same binding site will displace the tracer, causing a dose-dependent decrease in the BRET signal.[22][24]
Materials:
-
HEK293 cells (or other easily transfectable cell line)
-
Plasmid encoding Nluc-Kinase fusion protein
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular Nluc Inhibitor[23]
-
White, 96-well, tissue culture-treated assay plates
-
Luminometer capable of dual-filtered luminescence measurement (e.g., 460nm for donor, 618nm for acceptor)
Procedure:
-
Transfection: Seed HEK293 cells in a 6-well plate. The next day, transfect the cells with the Nluc-Kinase fusion plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours to allow for protein expression.[23]
-
Cell Plating for Assay: Harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2x10^5 cells/mL. Dispense cells into the white 96-well assay plate.[25]
-
Compound and Tracer Addition: Add the test compound at various concentrations. Immediately after, add the NanoBRET™ tracer at a pre-determined optimal concentration. Include controls for no tracer (background) and no compound (maximum BRET).
-
Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the compound and tracer to reach binding equilibrium within the cells.[25]
-
Signal Detection: Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor (to quench signal from any lysed cells).[23] Add this solution to all wells. Immediately read the plate on a dual-filter luminometer, measuring donor (460nm) and acceptor (618nm) emissions.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission).[25] Plot the BRET ratio against the log of the compound concentration and fit a curve to determine the IC50 for target engagement.
Alternative Protocol 3.1.2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is another powerful method for verifying target engagement.[26][27][28] It is based on the principle of ligand-induced thermal stabilization.[29] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[30] By heating intact cells treated with the compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates direct binding.[28]
Protocol 3.2: Western Blot for Downstream Pathway Inhibition
Principle: A functional consequence of kinase inhibition is the reduced phosphorylation of its downstream substrates.[31][32] A Western blot using a phospho-specific antibody provides direct evidence of this pathway modulation.[33][34] This protocol validates that the target engagement observed in the NanoBRET™ assay translates into a biological effect.
Figure 2: Inhibition of a kinase signaling pathway.
Materials:
-
Cell line expressing the target kinase and substrate
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[32]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membranes[32]
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid milk, as it contains phosphoproteins that can cause high background).[32]
-
Primary antibodies: Rabbit anti-phospho-Substrate (specific to the phosphorylation site) and Mouse anti-Total-Substrate.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50 from the MTT assay) for a relevant time period (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing inhibitors.[32] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[31] Transfer the separated proteins to a PVDF membrane.[32]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA/TBST.[32]
-
Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated substrate, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with the antibody for the total (non-phosphorylated) substrate protein.
Data Presentation and Analysis: The intensity of the phospho-protein band should decrease in a dose-dependent manner with compound treatment, while the total protein band remains constant. Densitometry can be used to quantify this effect.
| Compound (µM) | Phospho-Substrate Signal | Total Substrate Signal | P-Substrate / Total Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.5 | 0.85 | 1.02 | 0.83 |
| 1.0 | 0.55 | 0.98 | 0.56 |
| 5.0 | 0.15 | 1.01 | 0.15 |
| 10.0 | 0.05 | 0.99 | 0.05 |
Phenotypic Confirmation: Quantifying Apoptosis
If the compound induces cytotoxicity, it is important to determine the mechanism of cell death. For many kinase inhibitors used in oncology, the desired outcome is the induction of apoptosis (programmed cell death).
Protocol 4.1: Caspase-Glo® 3/7 Assay
Principle: A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[35] Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of caspase activity.[36][37]
Materials:
-
Cells and this compound
-
White-walled, 96-well assay plates
-
Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)[35][38]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol (Section 2.1). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[37]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[37]
-
Incubation: Mix the contents by shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-3 hours, protected from light.[37]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis: The luminescent signal is proportional to caspase activity. Data should be presented as fold-change in luminescence over the vehicle control.
| Compound Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,000 | 1.0 |
| 1.0 | 25,500 | 1.7 |
| 5.0 | 90,000 | 6.0 |
| 10.0 | 180,000 | 12.0 |
| Staurosporine (1 µM) | 210,000 | 14.0 |
Conclusion and Best Practices
This guide outlines a robust, multi-tiered strategy for the initial cell-based characterization of this compound as a putative kinase inhibitor. By systematically assessing cytotoxicity, confirming intracellular target binding, verifying downstream pathway modulation, and quantifying the resulting apoptotic phenotype, researchers can build a comprehensive and compelling data package.
Key Best Practices:
-
Cell Health: Always use cells that are healthy, in a logarithmic growth phase, and at a consistent passage number to ensure reproducibility.[20][39]
-
Assay Optimization: For each new cell line, key parameters such as cell seeding density and incubation times should be optimized.[10][40]
-
Controls are Critical: Every experiment must include appropriate positive and negative controls to validate the assay's performance and allow for proper data normalization.
-
Statistical Rigor: All experiments should be performed with sufficient biological and technical replicates to ensure statistical significance.
By adhering to these protocols and principles, drug development professionals can confidently and efficiently advance the characterization of novel chemical entities.
References
- 1. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. news-medical.net [news-medical.net]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. biocompare.com [biocompare.com]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 22. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. eubopen.org [eubopen.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. scispace.com [scispace.com]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 32. researchgate.net [researchgate.net]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 35. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 36. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 37. promega.com [promega.com]
- 38. Caspase 3/7 Activity [protocols.io]
- 39. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 40. marinbio.com [marinbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 4-(1H-Pyrazol-4-yl)quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The following content is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights to help you overcome common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions. The primary focus is on the most prevalent synthetic route: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Problem 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction between 4-chloroquinoline and a pyrazole-4-boronic acid derivative is failing or giving very low yields. I've checked my starting materials, but the reaction won't proceed. What are the likely causes?
Answer: Failure to form the desired C-C bond in this specific coupling is a frequent challenge. The root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction conditions that fail to support the catalytic cycle. Here is a systematic approach to diagnosing the issue:
-
Catalyst Poisoning by Quinoline Nitrogen: The most common culprit is the quinoline substrate itself. The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the palladium center, forming an inactive or less active catalytic species.[1] This coordination competes with the necessary steps of the catalytic cycle, effectively "poisoning" the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are highly effective.[1] Their steric bulk creates a protective pocket around the palladium atom, physically hindering the quinoline nitrogen from coordinating while still allowing the smaller reactants to access the catalytic site.
-
-
Inefficient Pre-catalyst Activation: Many common palladium sources, like Pd(OAc)₂ or PdCl₂(dppf), are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. This reduction step can be inefficient under certain conditions.
-
Solution: Consider using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the pre-activation step.[1] If using a Pd(II) source, ensure your conditions are conducive to reduction. The choice of solvent and base can significantly influence this process.
-
-
Poor Quality or Inappropriate Choice of Base: The base is critical for activating the boronic acid to facilitate transmetalation.[2]
-
Solution: Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered for maximum surface area and reactivity.[3] For substrates with base-sensitive functional groups like esters, a milder base such as potassium fluoride (KF) or K₃PO₄ may prevent unwanted hydrolysis.[2][3][4] The presence of a small amount of water is often necessary for bases like K₃PO₄ to function effectively in anhydrous solvents.[3]
-
-
Degradation of the Boronic Acid/Ester: Pyrazole boronic acids can be unstable and prone to protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially in aqueous or acidic conditions.
-
Solution: Use the more stable pinacol ester derivative of the pyrazole boronic acid.[5][6][7] These esters are generally more robust, easier to handle, and less prone to premature decomposition. Always use fresh, high-purity boronic acids or esters and store them under an inert atmosphere in a desiccator.
-
Problem 2: Significant Formation of Homocoupling and Protodeborylation Byproducts
Question: My reaction yields the desired product, but it is contaminated with significant amounts of pyrazole-pyrazole and quinoline-quinoline homocoupled dimers, as well as the de-borylated pyrazole. How can I suppress these side reactions?
Answer: The formation of these byproducts points to specific imbalances in the reaction kinetics and conditions.
-
Homocoupling of Boronic Esters: This side reaction, forming a pyrazole-pyrazole dimer, is often driven by the presence of oxygen and an excess of the boronic ester. The mechanism can involve a palladium-catalyzed oxidative coupling.
-
Solution:
-
Thorough Degassing: Before adding the catalyst, rigorously degas the reaction mixture by bubbling argon or nitrogen through the solvent for at least 20-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key contributor to homocoupling.[1]
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic ester. A large excess can favor homocoupling.
-
-
-
Protodeborylation: This occurs when the boronic acid/ester reacts with a proton source (like water) to cleave the C-B bond, returning the unfunctionalized pyrazole.
-
Solution: While some water is often beneficial, especially with certain bases, an excessive amount can promote this side reaction.[3] Use anhydrous solvents and ensure your base is not overly hygroscopic. The choice of base is critical; stronger bases can sometimes accelerate decomposition.
-
Experimental Workflow: Troubleshooting a Failed Reaction
Below is a logical workflow to diagnose and solve common issues in the 4-(1H-pyrazol-4-yl)quinoline synthesis.
Caption: A troubleshooting workflow for failed Suzuki-Miyaura couplings.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for synthesizing 4-(1H-pyrazol-4-yl)quinolines via Suzuki-Miyaura coupling?
A1: The most robust and widely applicable method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This involves reacting a 4-haloquinoline (typically 4-chloroquinoline) with a 1-protected-1H-pyrazole-4-boronic acid pinacol ester. The use of a protecting group on the pyrazole nitrogen (like Boc or THP) can prevent side reactions, and the pinacol ester enhances stability.[6][7]
Q2: How do I select the optimal catalyst system (palladium source and ligand)?
A2: The choice is critical due to the potential for catalyst inhibition by the quinoline nitrogen.[1]
-
For beginners or initial screening: A combination of Pd₂(dba)₃ as the Pd(0) source and a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos is a highly reliable starting point.
-
Alternative pre-catalysts: Commercially available pre-formed catalysts like XPhos Pd G3 or G4 are also excellent choices as they are air-stable and activate efficiently.[10]
-
Traditional catalysts: While catalysts like Pd(PPh₃)₄ can work, they are often less efficient for this specific transformation due to the smaller size of the PPh₃ ligand, which offers less protection against quinoline coordination.
Q3: What role does the base play, and which one should I choose?
A3: The base is essential for the transmetalation step of the catalytic cycle. It activates the organoboron species by forming a more nucleophilic borate complex, which then transfers its organic group to the palladium center.[2]
-
General Purpose: Anhydrous K₂CO₃ or K₃PO₄ are common and effective choices.[11][12]
-
For Sensitive Substrates: If your quinoline or pyrazole contains base-labile groups (e.g., esters), using a milder base like KF is recommended to avoid saponification.[4]
-
To Enhance Reactivity: In challenging cases, a stronger base like Cs₂CO₃ can increase the reaction rate, although it may also promote byproduct formation.
Q4: Are there viable alternative synthetic routes to the Suzuki-Miyaura coupling?
A4: Yes, while Suzuki coupling is often the most versatile, other methods exist, particularly for constructing the core pyrazolo[3,4-b]quinoline scaffold (an isomer of the target molecule). These can sometimes be adapted.
-
Friedländer Annulation: This is a classic method for quinoline synthesis, involving the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active α-methylene group, such as a pyrazolone derivative.[13][14]
-
Multicomponent Reactions (MCRs): Several MCRs have been developed to synthesize pyrazoloquinoline systems in a single step from simple precursors, which can be highly efficient.[15][16] However, these often yield specific substitution patterns that may not match the desired this compound linkage.
Q5: What are the key spectroscopic signatures to confirm the identity and purity of my product?
A5: A combination of NMR spectroscopy and mass spectrometry is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the characteristic signals of both the quinoline and pyrazole rings. The disappearance of the signal for the proton at the 4-position of the pyrazole starting material is a key indicator. You should observe distinct aromatic multiplets corresponding to both heterocyclic systems.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the final structure.
-
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry will provide an exact mass that can be used to confirm the elemental composition of your synthesized molecule. These techniques are standard for characterizing novel pyrazole and quinoline derivatives.[17][18][19]
Section 3: Protocols and Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides a validated set of starting parameters for optimization. The goal is to provide a high-probability starting point for a successful reaction.
| Parameter | Recommended Condition | Rationale & Comments |
| Haloquinoline | 4-Chloroquinoline (1.0 eq) | Commercially available and sufficiently reactive. 4-Bromo or 4-iodo-quinolines can be used for higher reactivity but are more expensive.[4] |
| Boron Reagent | 1-Boc-pyrazole-4-boronic acid, pinacol ester (1.2 eq) | The pinacol ester provides superior stability.[5][7] The Boc group protects the pyrazole N-H and can be removed later if desired. |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that avoids potential issues with in-situ reduction.[1] |
| Ligand | XPhos (2-4 mol%) | A bulky ligand that effectively prevents catalyst poisoning by the quinoline nitrogen.[1] |
| Base | K₃PO₄ (2.0-3.0 eq) | A strong, non-nucleophilic base that works well in a variety of solvent systems.[3] Must be finely ground. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | A common, effective solvent system. The water helps to dissolve the base and facilitate the formation of the borate complex.[10][20] Anhydrous DMF is another excellent option.[4][12] |
| Temperature | 90 - 110 °C | Sufficient thermal energy to drive the catalytic cycle without causing significant reagent decomposition. |
| Atmosphere | Argon or Nitrogen | Crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic ester. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-chloroquinoline (1.0 mmol), 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 mmol), and finely powdered K₃PO₄ (2.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: In a separate vial, mix Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol). Add this catalyst mixture to the reaction flask under a positive flow of argon.
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired this compound product.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 17. Synthesis and antimicrobial activity of some new N-substituted quinoline derivatives of 1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-(1H-Pyrazol-4-yl)quinolines
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields, enhance product purity, and overcome common experimental hurdles.
Introduction: The Challenge of Synthesizing 4-(1H-Pyrazol-4-yl)quinolines
The synthesis of 4-(1H-pyrazol-4-yl)quinolines is a critical step in the development of numerous compounds with significant biological and pharmaceutical activity.[1][2][3][4] A prevalent and versatile method for constructing the C-C bond between the pyrazole and quinoline rings is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction, while powerful, is not without its challenges. Researchers often encounter issues such as low yields, the formation of persistent impurities, and reaction stalling.[9][10][11][12]
This guide will focus primarily on troubleshooting the Suzuki-Miyaura coupling for this specific scaffold, while also addressing broader considerations for quinoline synthesis and product purification.
Troubleshooting Guide: Low Reaction Yield
Low product yield is one of the most common and frustrating issues in the synthesis of 4-(1H-pyrazol-4-yl)quinolines via Suzuki-Miyaura coupling. The following sections address potential causes and provide actionable solutions.
FAQ 1: My Suzuki-Miyaura reaction is resulting in a low yield. What are the primary factors I should investigate?
Low yields in Suzuki-Miyaura coupling can often be attributed to a few key areas. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Instability: Boronic acids and their derivatives are a common point of failure. They are susceptible to degradation, particularly through protodeboronation, where the boronic acid/ester group is replaced by a hydrogen atom.[9][13] Electron-deficient boronic acids are especially prone to this side reaction.[9]
-
Solution: Use fresh, high-purity boronic acids or esters. Consider converting the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate, which can help mitigate premature decomposition.[9]
-
-
Aryl Halide Reactivity: The nature of the leaving group on the quinoline substrate significantly impacts the reaction rate. The general reactivity trend is I > Br > OTf >> Cl.[9] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[9]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[9]
-
Solution: Use fresh catalyst and ligand from a reliable source. Ensure they have been stored correctly under an inert atmosphere.
-
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[9]
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Degas all solvents prior to use.
-
-
Solvent and Base Purity: The presence of water and other impurities in your solvent can negatively impact the reaction.
-
Solution: Use anhydrous and degassed solvents. Ensure your base is of high purity.[9]
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
FAQ 2: I suspect protodeboronation of my pyrazole boronic acid is the primary issue. How can I minimize this side reaction?
Protodeboronation is a significant challenge, especially with electron-rich or heteroaromatic boronic acids.[9][11]
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.
-
Recommendation: A weaker base, such as K₂CO₃ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOH. The solubility of the base is also important; it must be sufficiently soluble to be effective.
-
-
Use of More Stable Boron Reagents:
-
Recommendation: As mentioned previously, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[9] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9]
-
-
Reaction Time and Temperature:
-
Recommendation: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[9] Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
FAQ 3: My reaction is sluggish and does not go to completion. How can I improve the reaction rate and conversion?
A stalled reaction can be due to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst System Optimization:
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, the choice of ligand is paramount.
-
Palladium Precatalyst: The choice of palladium source can influence catalyst activation and stability.
-
Recommendation: Consider using modern, well-defined precatalysts (e.g., Pd G2, G3, or G4 precatalysts) which are often more active and stable than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.
-
-
-
Solvent System: The solvent must solubilize the reagents and stabilize the catalytic species.
-
Recommendation: Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water.[9] The ratio of organic solvent to water can be a critical parameter to optimize.
-
| Parameter | Recommendation | Rationale |
| Ligand | Screen bulky, electron-rich phosphines (e.g., Buchwald ligands) or NHCs. | Promotes oxidative addition and reductive elimination steps of the catalytic cycle.[13] |
| Base | Use K₂CO₃, K₃PO₄, or Cs₂CO₃. | A balance of sufficient basicity for transmetalation without promoting excessive side reactions.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O. | A biphasic system often aids in the solubility of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Troubleshooting Guide: Product Purity
Achieving high purity is as important as obtaining a good yield, especially in the context of drug development.
FAQ 4: My final product is contaminated with a persistent impurity that is difficult to separate by column chromatography. What could it be and how can I remove it?
Close-running impurities are a common problem in the purification of 4-(1H-pyrazol-4-yl)quinolines.
-
Homocoupling of the Boronic Acid: A frequent side product is the pyrazole-pyrazole homocoupled product. This often has a similar polarity to the desired product, making separation challenging.
-
Cause: Homocoupling can be promoted by the presence of Pd(II) species and oxygen.[13]
-
Prevention:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to minimize oxygen levels.[9]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can lead to higher levels of homocoupling.
-
-
Removal: If homocoupling is a significant issue, consider a different purification strategy. Preparative HPLC or crystallization may be more effective than standard column chromatography.
-
-
Residual Starting Materials: Incomplete conversion can lead to contamination with the starting 4-haloquinoline or pyrazole boronic acid derivative.
-
Solution: Drive the reaction to completion by optimizing the conditions as described in the "Low Yield" section. An acid-base workup can often help remove unreacted boronic acid.[10]
-
-
Deboronation Product: The quinoline starting material resulting from protodeboronation of the quinoline-boronic acid (if that is the coupling partner) can also be a close-running impurity.
Logical Flow for Purity Issues
Caption: A systematic approach to identifying and resolving product purity challenges.
FAQ 5: What are the best practices for assessing the purity of my final 4-(1H-pyrazol-4-yl)quinoline product?
A multi-technique approach is essential for accurately determining the purity of your compound.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[17][18]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and any impurities.[]
-
-
Other Methods:
-
Melting Point Determination: A sharp melting point close to the literature value is an indicator of high purity. A broad melting range suggests the presence of impurities.[19]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should be within ±0.4% of the theoretical values for a pure sample.
-
| Analytical Technique | Information Provided |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. Quantitative NMR (qNMR) for absolute purity.[17] |
| LC-MS | Separation of components and their molecular weights. Highly sensitive for trace impurities.[] |
| HPLC | Quantitative assessment of purity by peak area percentage. |
| Melting Point | A physical indicator of purity; impurities typically depress and broaden the melting range.[19] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the 4-haloquinoline (1.0 equiv), the pyrazole boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and ligand (if required) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 19. moravek.com [moravek.com]
Technical Support Center: Troubleshooting Solubility of 4-(1H-Pyrazol-4-yl)quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 4-(1H-pyrazol-4-yl)quinoline scaffold. This chemical class, while promising, frequently presents significant solubility challenges that can impede research progress. This guide is designed to provide you with a logical, scientifically-grounded framework for diagnosing and overcoming these issues. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound compound is poorly soluble in aqueous buffer (e.g., PBS pH 7.4). What are the critical first steps?
A1: The initial observation of poor solubility at physiological pH is a common starting point. Before attempting complex formulation strategies, a systematic characterization of the compound's pH-dependent solubility is essential. This scaffold contains a quinoline moiety, which is a weak base, making its solubility highly dependent on pH. [1][2][3][4][5]
The underlying principle is that the basic nitrogen on the quinoline ring can be protonated in acidic conditions, forming a positively charged quinolinium ion. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[6][7] The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[8][9][10][11][12]
Causality: At neutral or basic pH, the compound exists predominantly in its less soluble, unionized form. As the pH drops below the compound's pKa, the equilibrium shifts towards the more soluble, ionized (protonated) form. Your first step should be to quantify this behavior.
Below is a decision-making workflow for your initial investigation.
Caption: Initial troubleshooting workflow for solubility issues.
This protocol provides a reliable method to assess how pH impacts your compound's solubility.
-
Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with low ionic strength to start (e.g., 50 mM phosphate or citrate buffers).
-
Compound Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. For early-stage assessments, 24 hours is a common starting point.[13]
-
Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clarified supernatant. HPLC-UV is the preferred method for its accuracy and ability to detect degradation.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Data Presentation: Example pH-Solubility Profile
| pH | Solubility (µg/mL) | Visual Observation |
| 2.0 | >1000 | Clear solution, no solid |
| 4.0 | 850 | Clear solution, no solid |
| 5.0 | 150 | Slight haze |
| 6.0 | 15 | Visible precipitate |
| 7.4 | <1 | Heavy precipitate |
| 8.0 | <1 | Heavy precipitate |
This profile strongly suggests the compound is a weak base with a pKa likely between 4 and 6, confirming that pH adjustment is a viable strategy.
Q2: My compound precipitates out of my acidic stock solution when diluted into neutral assay buffer. What is happening and how can I fix it?
A2: This is a classic example of exceeding the kinetic solubility limit. Your compound is likely dissolved at a high concentration in an acidic, low-volume stock (e.g., in HCl or a pH 4 buffer), but when you dilute it into a larger volume of neutral (pH 7.4) buffer, the pH rapidly increases, causing the compound to crash out of solution as the less-soluble free base.
This highlights the critical difference between kinetic and thermodynamic solubility.[14][15][16][17]
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound under specific conditions (pH, temperature). This is what you measure after long incubation times (Protocol 1).[15][16][17]
-
Kinetic Solubility: A measurement of how much compound can be added from a concentrated organic stock (like DMSO) into an aqueous buffer before it precipitates.[13][16] It often gives a higher, but temporary, value because the compound may form a supersaturated solution or precipitate as a less stable, more soluble amorphous form.[14][15][17]
Causality: When you dilute your acidic stock, you create a temporary supersaturated solution at the neutral pH. This state is thermodynamically unstable, and over time, the compound will precipitate to reach its true, lower thermodynamic solubility at that pH.[15][17]
Caption: Transition from kinetic to thermodynamic solubility.
Troubleshooting Strategies:
-
Lower the Final Assay Concentration: The simplest solution is to ensure your final concentration in the assay is below the thermodynamic solubility limit at the final pH.
-
Use a pH-Matched Stock: Prepare your stock solution in a buffer that is closer to the final assay pH, if solubility allows. This minimizes the pH shock upon dilution.
-
Employ Co-solvents: For in vitro assays, using a co-solvent like DMSO is standard practice. The compound is dissolved at high concentration in 100% DMSO and then diluted into the assay buffer. This can often maintain a supersaturated state for the duration of the experiment.
Q3: What are the best practices for using co-solvents like DMSO for my in vitro assays?
A3: Using a co-solvent is a powerful and necessary technique for screening poorly soluble compounds in vitro.[18][19][20] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules. However, its use must be carefully controlled to avoid experimental artifacts.
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound to remain dissolved.[20] However, DMSO is not biologically inert and can affect cell health and protein function at higher concentrations.[21][22][23][24][25]
-
Stock Preparation: Prepare a high-concentration primary stock of your compound in 100% DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: Perform serial dilutions of your compound in 100% DMSO to create a range of stock concentrations.
-
Final Dilution: Add a small, fixed volume of each DMSO stock to your assay medium (e.g., 1 µL of stock into 199 µL of medium for a 1:200 dilution). This step is critical for minimizing the final DMSO concentration.
-
Control Group: Crucially, every experiment must include a "vehicle control." This control group should be treated with the same final concentration of DMSO as the highest concentration used for your test compound, but without the compound itself. This allows you to distinguish the effect of your compound from any effect of the solvent.[23][24]
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible.
Data Presentation: Recommended DMSO Limits in Cell Culture
| Final DMSO % | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal effects.[21][22][23] | Ideal target for sensitive assays. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure.[21][24] | Acceptable, but requires a vehicle control.[21] |
| > 0.5% | Increased risk of cytotoxicity or off-target effects.[21][25] | Avoid if possible; requires rigorous validation. |
Q4: I need to formulate my compound for in vivo studies, and simple pH adjustment or co-solvents are not sufficient or appropriate. What are the next steps?
A4: When moving towards in vivo studies, formulation becomes more complex. The two most common and effective strategies for basic compounds like the this compound series are salt formation and creating amorphous solid dispersions.
-
Salt Formation: This is the most common method to improve the solubility and dissolution rate of ionizable drugs.[26][27] By reacting your basic compound (the free base) with an acid, you form a salt which is often more crystalline and has significantly higher aqueous solubility.[6][26][28][29]
-
Mechanism: Salt formation pre-ionizes the molecule, so it does not rely on the pH of the environment to become charged. When the salt dissolves, it releases the ionized drug and the counter-ion.[27][28] This can create a transient supersaturated solution of the free base in vivo, which can enhance absorption.
-
Common Counter-ions: For weak bases, common salt forms include hydrochloride (HCl), sulfate, mesylate, and tartrate. The choice of counter-ion can dramatically impact the final properties of the salt (solubility, stability, hygroscopicity).[27]
-
Consideration: A key factor is the pKa difference between your drug and the counter-ion acid. A larger difference generally leads to a more stable salt.
-
-
Amorphous Solid Dispersions (ASDs): If salt formation is unsuccessful or does not provide sufficient solubility enhancement, ASDs are a powerful alternative.[30][31][32]
-
Mechanism: In an ASD, the drug is molecularly dispersed in an amorphous state within a polymer matrix (e.g., PVP, HPMC-AS).[30][33][34] The amorphous form lacks a crystal lattice, so no energy is required to break it down, leading to much faster dissolution and higher apparent solubility than the crystalline form.[30][32] The polymer serves to stabilize the drug in its high-energy amorphous state and can also inhibit its precipitation from the supersaturated solution generated upon dissolution.[33]
-
Preparation: ASDs are typically prepared using methods like spray drying or hot-melt extrusion.[31][32]
-
Consideration: ASDs are thermodynamically unstable and must be carefully formulated to prevent recrystallization of the drug over time, which would negate the solubility advantage.[30]
-
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Henderson Hasselbalch Equation [pharmatech-rx.com]
- 11. What is the importance of the Henderson-Hasselbalch equation [unacademy.com]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. enamine.net [enamine.net]
- 14. ovid.com [ovid.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. youtube.com [youtube.com]
- 20. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 21. lifetein.com [lifetein.com]
- 22. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rjpdft.com [rjpdft.com]
- 28. bjcardio.co.uk [bjcardio.co.uk]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. ijpsjournal.com [ijpsjournal.com]
- 33. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(1H-Pyrazol-4-yl)quinoline Synthesis
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-4-yl)quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this important synthetic transformation. This document provides actionable insights and detailed protocols to help you optimize your reaction conditions and achieve higher yields and purity.
Introduction to the Synthesis of 4-(1H-Pyrazol-4-yl)quinolines
The 4-(1H-pyrazol-4-yl)quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as anticancer, antifungal, antibacterial, and antiprotozoal agents.[1][2][3] The synthesis of these molecules can be challenging, with common issues including low yields, side product formation, and difficult purifications. This guide will address the most frequently encountered problems and provide systematic approaches to optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Synthesis & Reaction Choice
Q1: What are the most common methods for synthesizing 4-(1H-pyrazol-4-yl)quinolines, and how do I choose the best one for my target molecule?
A1: Several synthetic routes are available, with the choice depending on the availability of starting materials and the desired substitution pattern on both the quinoline and pyrazole rings. The three most prevalent methods are:
-
Multicomponent Reactions (MCRs): These reactions, such as the Friedländer annulation, involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, in this case, a 4-substituted pyrazole.[4][5][6] MCRs are often favored for their efficiency and atom economy.[4] However, they can be sensitive to the electronic properties of the substrates and may require careful optimization of catalysts and reaction conditions.[7]
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This is a powerful and versatile method that involves the palladium-catalyzed reaction of a 4-haloquinoline with a pyrazole-4-boronic acid or ester.[8][9] This approach offers excellent functional group tolerance and allows for the late-stage introduction of the pyrazole moiety. Optimization of the catalyst, ligand, base, and solvent is critical for success.[8][9][10]
-
Cyclocondensation Reactions: These methods involve the construction of one of the heterocyclic rings onto a pre-formed partner. For instance, a pyrazole derivative with a suitable side chain can be cyclized to form the quinoline ring, or a quinoline precursor can be reacted with a hydrazine to form the pyrazole ring.[3]
Choosing the Right Method:
-
For rapid access to a library of analogs with diverse pyrazole substituents, a Suzuki-Miyaura coupling with a common 4-haloquinoline intermediate is often the most efficient strategy.
-
If you are starting from simple, readily available building blocks, a multicomponent reaction like the Friedländer synthesis can be a good option.[6]
-
Cyclocondensation reactions are more specialized and are typically employed when the required starting materials for other methods are not accessible.
Troubleshooting Low Yields
Q2: I am getting a very low yield in my Friedländer synthesis of a this compound. What are the likely causes and how can I improve it?
A2: Low yields in the Friedländer synthesis are a common issue.[7] The primary culprits are often related to catalyst choice, reaction temperature, and substrate reactivity.
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly dependent on the specific substrates.[7] For acid-catalyzed reactions, common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid, and Lewis acids like zinc chloride.[4] For base-catalyzed reactions, potassium hydroxide, sodium ethoxide, or piperidine are often used. It is essential to screen a variety of catalysts to find the optimal one for your system.
-
Suboptimal Reaction Temperature: Many Friedländer reactions require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[7] Conversely, a temperature that is too low will result in an incomplete or very slow reaction. A systematic temperature screen is recommended.
-
Poor Substrate Reactivity: The electronic properties of your starting materials significantly impact the reaction rate. Electron-withdrawing groups on the 2-aminoaryl ketone can deactivate the aniline nitrogen, making the initial condensation step more difficult.[7] In such cases, a stronger acid catalyst or higher reaction temperatures may be necessary.
-
Water Removal: The condensation step of the Friedländer synthesis produces water, which can inhibit the reaction equilibrium.[7] Performing the reaction in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus can significantly improve yields.
Troubleshooting Workflow for Low Yields in Friedländer Synthesis
Caption: Troubleshooting workflow for low yields in Friedländer synthesis.
Q3: My Suzuki-Miyaura coupling between a 4-chloroquinoline and a pyrazole-4-boronic acid is not working well. What should I try to optimize?
A3: The Suzuki-Miyaura coupling is a robust reaction, but its success hinges on the careful selection of several components.[10] Here are the key parameters to optimize:
Key Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Common Choices | Troubleshooting Tips |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂, Palladacycle precatalysts (e.g., XPhos Pd G2) | Catalyst inactivity can be an issue. Ensure proper degassing to avoid oxidation of the Pd(0) species.[11] For challenging couplings, consider using more active palladacycle precatalysts.[11] |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos, SPhos) | The choice of ligand is critical. For electron-rich heteroaromatic substrates, bulky, electron-rich phosphine ligands like the Buchwald ligands (XPhos, SPhos) are often superior.[11] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The base's strength and solubility are important. If using weaker bases like Na₂CO₃ or K₂CO₃ with poor results, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[11] |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures | The solvent system can significantly impact the reaction. A mixture of an organic solvent and water is often beneficial for dissolving the inorganic base. |
| Temperature | 80-120 °C | The reaction may require heating to proceed at a reasonable rate. Microwave irradiation can be used for rapid and uniform heating to accelerate the reaction.[11] |
Experimental Protocol: Optimization of Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 4-chloroquinoline (1.0 eq), pyrazole-4-boronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Degassing: Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Addressing Side Reactions
Q4: I am observing significant formation of a dehalogenated quinoline byproduct in my Suzuki coupling reaction. How can I minimize this?
A4: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-rich halo-heterocycles.[11] This occurs when the haloquinoline is reduced instead of undergoing cross-coupling. To minimize dehalogenation:
-
Use a Milder Base: Strong bases can sometimes promote dehalogenation. Consider using a weaker base like NaHCO₃ or K₂CO₃.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of dehalogenation. Running the reaction at the lowest effective temperature can help.
-
Choose the Right Ligand: Some ligands are more prone to promoting dehalogenation than others. Screening different phosphine ligands is recommended.
-
Consider a Different Halogen: If you are using a 4-iodoquinoline, which is more prone to dehalogenation, consider switching to the corresponding 4-bromo- or 4-chloroquinoline, as they are generally less reactive towards dehalogenation.[11]
Q5: In my multicomponent reaction, I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A5: Achieving high regioselectivity in multicomponent reactions can be challenging.[12] The regiochemical outcome is often influenced by a combination of steric and electronic factors.
-
Steric Hindrance: The steric bulk of the substituents on both the 2-aminoaryl ketone and the pyrazole can direct the cyclization to favor one regioisomer.
-
Catalyst Control: The choice of catalyst (acidic, basic, or metal-based) can influence the reaction pathway and, consequently, the regioselectivity. A systematic screen of catalysts is often the most effective approach.
-
Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, which in turn can influence the regiochemical outcome.
-
Temperature: Reaction temperature can also play a role. In some cases, running the reaction at a lower temperature can improve selectivity.
Logical Relationship for Improving Regioselectivity
Caption: Key factors and strategies for optimizing regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of some new N-substituted quinoline derivatives of 1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of 4-(1H-Pyrazol-4-yl)quinoline Inhibitors
Introduction
The 4-(1H-pyrazol-4-yl)quinoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its versatility has led to the development of inhibitors targeting critical kinases in oncology and immunology, including c-Met, Src family kinases (SFKs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] However, achieving absolute target specificity is a persistent challenge in drug development.[5] Off-target effects, where a compound interacts with unintended proteins, can lead to ambiguous experimental results, cellular toxicity, or unexpected phenotypes.[6]
This technical support center provides a comprehensive resource for researchers utilizing this compound inhibitors. It offers in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and reliability of your experimental data.
Part 1: Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Mechanisms
This section is designed to guide you through a logical workflow when your experimental results deviate from the expected on-target effects of your inhibitor.
Scenario 1: My inhibitor is potent biochemically, but shows reduced or no efficacy in cell-based assays.
A discrepancy between in vitro enzymatic assays and cellular activity is a common hurdle. This often points to issues with cell permeability, target engagement, or the cellular environment itself.
Workflow for Diagnosing Poor Cellular Efficacy
Caption: Workflow for troubleshooting discrepancies between biochemical and cellular potency.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your inhibitor is physically binding to its intended target within the complex environment of a living cell.[3][7][8] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set with your this compound inhibitor at a relevant concentration (e.g., 5-10x the biochemical IC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant (soluble protein fraction) from each sample. Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the inhibitor-treated samples, if the compound is engaging the target, the protein will be stabilized, resulting in more protein remaining in the soluble fraction at higher temperatures. This "thermal shift" confirms target engagement.
Scenario 2: The inhibitor works, but I observe an unexpected or unusually severe phenotype (e.g., cytotoxicity, morphological changes).
This is a classic sign of off-target activity. While your compound may be inhibiting its intended target, it could simultaneously be affecting other proteins that mediate the unexpected cellular response.
A key example from a closely related scaffold : A highly selective c-Met inhibitor, (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[3][7][9]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), was found to be a pan-phosphodiesterase (PDE) family inhibitor. This off-target activity led to significant cardiotoxicity in preclinical models, highlighting that even kinome-selective compounds can have potent off-target effects on unrelated protein families.[10]
Workflow for Deconvoluting On- vs. Off-Target Effects
Caption: A logical workflow to distinguish on-target from off-target phenotypes.
Step-by-Step Protocol: CRISPR/Cas9-Mediated Target Knockout for Phenotype Validation
This is a definitive method to determine if a cellular phenotype is caused by inhibition of your intended target.[11]
-
Design and Synthesize sgRNAs: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding your primary target (e.g., c-Met, Src).
-
Generate Cas9-Expressing Cell Line: Create a stable cell line expressing the Cas9 nuclease.
-
Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.
-
Isolate and Validate Clones: Select single-cell clones and expand them. Validate the knockout of the target protein by Western blot and genomic sequencing to confirm frameshift mutations.
-
Functional Assay: Treat the validated knockout clones and the parental wild-type cell line with your this compound inhibitor across a range of concentrations.
-
Analyze Results:
-
On-Target Effect: If the phenotype (e.g., cytotoxicity) is abolished or significantly reduced in the knockout cells compared to the wild-type cells, this confirms the effect is mediated by your intended target.
-
Off-Target Effect: If the inhibitor still elicits the same response in the knockout cells, it strongly indicates the phenotype is caused by interactions with one or more off-target proteins.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target kinases for a this compound inhibitor?
While the exact profile depends on the specific substitutions on the scaffold, related chemical structures provide strong clues. Based on published data for pyrazolo-quinoline, pyrazolo-pyrimidine, and pyrazolo-isoquinoline cores, potential off-target kinases include:
-
Src Family Kinases (SFKs): The quinoline core is a known pharmacophore for SFK inhibitors.[1][12]
-
CLK1, DYRK1A, CDK9: These kinases have been identified as off-targets for related pyrazolo[3,4-g]isoquinolines.[8][13]
-
FLT3, ROCK1/2, CDK2/12/13: The 3H-pyrazolo[4,3-f]quinoline scaffold has shown potent inhibition of these kinases.[14]
-
IRAK1: Due to high sequence homology in the ATP-binding site, IRAK1 is a common off-target for IRAK4 inhibitors and requires careful counterscreening.[7]
Q2: My inhibitor is designed to be selective, but I suspect off-target activity. How can I identify the specific proteins it's binding to?
Several unbiased, systematic approaches can identify off-target interactions:
| Technique | Principle | Advantages | Considerations |
| Kinome Profiling | The inhibitor is screened at one or more concentrations against a large panel of recombinant kinases (often >300).[15] | Provides a broad overview of kinase selectivity. Helps identify direct off-target kinases and quantify their inhibition.[8] | Does not identify non-kinase off-targets. In vitro results may not perfectly reflect cellular activity. |
| Affinity-Based Proteomics | The inhibitor is immobilized on a resin and used as "bait" to pull down interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.[11] | Unbiased; can identify both kinase and non-kinase off-targets directly from the native proteome. | Can be technically challenging. May identify non-specific binders. Requires chemical modification of the inhibitor. |
| Computational Profiling | The chemical structure of the inhibitor is compared against databases of known protein binding sites to predict potential interactions.[16] | Fast and cost-effective. Can provide hypotheses for further experimental validation. | Predictive, not definitive. Accuracy depends on the quality of the algorithms and databases. |
Q3: How do I choose the right concentration for my experiments to minimize off-target effects?
The goal is to use the lowest effective concentration that produces the desired on-target effect.
-
Determine the On-Target EC50: Perform a dose-response curve in your cell-based assay, measuring a direct biomarker of target inhibition (e.g., phosphorylation of the target or a direct downstream substrate via Western blot). The EC50 from this experiment is your on-target cellular potency.
-
Correlate with Phenotype: Run a parallel dose-response curve measuring your biological phenotype of interest (e.g., cell viability, migration).
-
Select Working Concentration: Ideally, the EC50 for your phenotype should closely match the EC50 for on-target inhibition. Choose a working concentration that is at or slightly above the on-target EC50 but well below concentrations where you might see general toxicity or where broad kinome profiling suggests off-target inhibition will occur. A good starting point is often 5 to 10 times the on-target EC50, but this must be empirically validated.[10]
Q4: My cells have developed resistance to my this compound inhibitor. What are the likely mechanisms?
Resistance to kinase inhibitors typically falls into two categories:
-
On-Target Alterations:
-
Secondary Mutations: The most common mechanism is the emergence of point mutations within the kinase domain of the target protein that prevent the inhibitor from binding effectively. A classic example is the "gatekeeper" mutation (e.g., T790M in EGFR), which creates steric hindrance in the ATP-binding pocket.[17][18][19]
-
Gene Amplification: The cancer cells may amplify the gene encoding the target kinase, leading to such high protein expression that the inhibitor can no longer achieve full suppression.[17]
-
-
Activation of Bypass Pathways:
-
The cells may upregulate or acquire mutations in a parallel signaling pathway that provides the same pro-survival signals, making them independent of the inhibited target. For example, a cell treated with a c-Met inhibitor might acquire an activating mutation in KRAS or amplify the EGFR gene to bypass its dependency on c-Met signaling.[9][17]
-
To investigate resistance, you should sequence the target kinase in your resistant cell line and perform a phospho-kinase array to screen for activated bypass pathways.[20]
References
- 1. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 16. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of 4-(1H-Pyrazol-4-yl)quinoline Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on the optimization of 4-(1H-pyrazol-4-yl)quinoline-based compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of enhancing the metabolic stability of this important chemical scaffold. Our aim is to provide not just protocols, but the underlying scientific rationale to empower your decision-making in the laboratory.
Troubleshooting Guide: Overcoming Metabolic Liabilities
This section addresses common experimental hurdles with actionable strategies and detailed protocols.
Question 1: My this compound analog shows high clearance in human liver microsomes. How do I identify the metabolic "hot spots"?
Answer:
High clearance in liver microsomes is a common challenge, typically indicating that your compound is rapidly metabolized by cytochrome P450 (CYP) enzymes. Identifying the exact site of metabolism, or "hot spot," is the critical first step. The this compound scaffold presents several potential sites for oxidative metabolism.
Underlying Causality: Aromatic rings, like quinoline, are susceptible to CYP-mediated oxidation, which can lead to the formation of epoxides or phenols. The quinoline ring, in particular, can undergo hydroxylation at various positions, with the 5, 6, and 7-positions being common sites of metabolism. The pyrazole ring, while generally more stable than other five-membered heterocycles, can also be a site of oxidation, depending on its substitution pattern.
Experimental Strategy: Metabolite Identification Studies
To pinpoint the sites of metabolic instability, a metabolite identification study using human liver microsomes (HLM) is essential.
Protocol 1: In Vitro Metabolite Identification with Human Liver Microsomes
Objective: To identify the major metabolites of a this compound analog.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally related compound with known stability)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and your test compound (final concentration typically 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The mass spectrometer will be used to identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, N-oxidation).
Data Interpretation:
-
Compare the chromatograms of the NADPH-fortified sample with the negative control. Peaks present only in the active incubation are potential metabolites.
-
The mass difference between the parent compound and the new peaks will suggest the type of metabolic modification.
Visualization of the Process:
Caption: Workflow for metabolite identification using human liver microsomes.
Question 2: Metabolite identification revealed hydroxylation on the quinoline ring as the primary metabolic pathway. What are my options to block this?
Answer:
Hydroxylation of the quinoline ring is a common metabolic liability. Several strategies can be employed to block this pathway and improve metabolic stability.
1. Deuteration:
-
Rationale: The replacement of a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can significantly slow down the rate of CYP-mediated C-H bond cleavage. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, requiring more energy for cleavage.
-
Strategy: Synthesize an analog where the hydrogen atom at the identified "hot spot" on the quinoline ring is replaced with a deuterium atom. For example, if the 7-position is the site of hydroxylation, prepare the 7-deuterio-4-(1H-pyrazol-4-yl)quinoline analog.
-
Caveat: While often effective, deuteration may sometimes lead to "metabolic switching," where the metabolic burden shifts to another susceptible position on the molecule. Therefore, it is crucial to re-evaluate the metabolic profile of the deuterated compound.
2. Halogenation (Fluorine Substitution):
-
Rationale: Introducing a fluorine atom at the site of metabolism can effectively block hydroxylation. The strong C-F bond is highly resistant to oxidative cleavage by CYP enzymes. Additionally, the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic attack, a key step in some CYP-mediated oxidations.
-
Strategy: Synthesize an analog with a fluorine atom at the hydroxylated position. For example, a 7-fluoro-4-(1H-pyrazol-4-yl)quinoline.
-
Considerations: Fluorine substitution can impact other properties such as pKa, lipophilicity, and target binding affinity, which must be carefully evaluated.
3. Bioisosteric Replacement of the Quinoline Ring:
-
Rationale: If blocking a specific position is not sufficient or leads to other liabilities, replacing the entire quinoline scaffold with a more metabolically stable bioisostere can be a powerful strategy.
-
Strategy: Consider replacing the quinoline with a more electron-deficient and thus less easily oxidized heterocyclic system. Examples of potential bioisosteres for quinoline include:
-
Azaquinolines (e.g., quinazoline, quinoxaline): The introduction of additional nitrogen atoms generally increases metabolic stability.
-
Pyrido[x,y-z]pyrimidines or other fused heterocyclic systems.
-
-
Data Point: In a study on IRAK4 inhibitors, moving from a 5-azaquinazoline scaffold through a series of modifications led to improved metabolic stability.
Visualization of Strategies:
Caption: Strategies to mitigate quinoline ring metabolism.
Question 3: My compound is unstable, and I suspect the pyrazole ring is the issue. What modifications can I make?
Answer:
While the pyrazole ring is often considered metabolically robust, it can be a site of metabolism, particularly if it is unsubstituted or carries certain substituents.
1. N-Alkylation of the Pyrazole:
-
Rationale: The N-H of an unsubstituted pyrazole can be a site for conjugation reactions or may influence the overall electronic properties of the ring system. N-alkylation, particularly with a small alkyl group like a methyl group, can block this position and has been shown to alter the metabolic profile.
-
Strategy: Synthesize the N1-methyl or N2-methyl pyrazole analog. The regioselectivity of methylation can sometimes be controlled by the reaction conditions.
-
Note: N-methylation will alter the hydrogen bonding capacity of the pyrazole, which could impact target engagement.
2. Bioisosteric Replacement of the Pyrazole Ring:
-
Rationale: If the pyrazole ring itself is a metabolic liability, it can be replaced with other five-membered heterocycles that may offer improved stability while maintaining the necessary geometry for biological activity.
-
Strategy: Consider replacing the pyrazole with bioisosteres such as:
-
1,2,3-Triazole or 1,2,4-Triazole: The additional nitrogen atoms can increase stability. In one study, a 1,2,4-triazole analog was found to be the most metabolically stable compared to the corresponding pyrazole and 1,2,3-triazole analogs.
-
Imidazole: This has been successfully used as a bioisostere for pyrazole in cannabinoid receptor antagonists.
-
Thiazole: Another potential replacement, though its own metabolic liabilities should be considered.
-
Table 1: Comparison of Strategies for Enhancing Metabolic Stability
| Strategy | Mechanism | Potential Advantages | Potential Disadvantages |
| Deuteration | Kinetic Isotope Effect | Minimal structural and electronic perturbation | Can lead to metabolic switching; synthesis can be complex. |
| Halogenation (Fluorination) | Blocking oxidative site; electronic deactivation | High efficacy in blocking metabolism | Can significantly alter pKa, lipophilicity, and target affinity. |
| N-Alkylation | Blocks a potential site of metabolism/conjugation | Can improve stability and permeability | Alters hydrogen bonding potential; may affect target binding. |
| Bioisosteric Replacement | Replaces a labile scaffold with a more stable one | Can address multiple metabolic liabilities simultaneously | May significantly alter SAR and physicochemical properties. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely CYP enzymes responsible for the metabolism of this compound derivatives?
While the specific CYPs involved will depend on the exact substitution pattern of your analog, for the parent quinoline scaffold, CYP2E1 and CYP2A6 have been identified as key enzymes in the formation of 3-hydroxyquinoline and quinoline-5,6-diol, respectively. It is advisable to conduct reaction phenotyping studies with a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for the metabolism of your compound series.
Q2: Can I use in silico tools to predict metabolic hot spots?
Yes, several in silico tools can predict sites of metabolism with reasonable accuracy. These models use algorithms based on known metabolic pathways and the reactivity of different functional groups. While they are a valuable guide for prioritizing synthetic efforts, their predictions should always be confirmed experimentally through metabolite identification studies.
Q3: How does lipophilicity relate to metabolic stability?
Generally, there is a correlation between high lipophilicity (high LogP/LogD) and increased metabolic clearance. More lipophilic compounds tend to have higher affinity for the active sites of CYP enzymes, which are themselves lipophilic environments. Therefore, strategies that reduce lipophilicity, such as introducing polar groups or replacing lipophilic moieties with more polar ones, can sometimes improve metabolic stability. However, this is not a universal rule, and the effect on target potency must also be considered.
Q4: My compound is stable in microsomes but has high in vivo clearance. What could be the reason?
If a compound is stable in liver microsomes (which primarily assess Phase I metabolism), but shows high clearance in vivo, other clearance mechanisms may be at play. These can include:
-
Phase II Metabolism: Glucuronidation or sulfation, which are not always fully captured in standard microsomal assays unless co-factors like UDPGA are included.
-
Non-CYP Mediated Metabolism: Metabolism by other enzyme systems like aldehyde oxidase (AO).
-
Rapid Biliary or Renal Excretion: The compound may be cleared from the body without being metabolized.
Further in vivo studies, including analysis of plasma, urine, and bile for metabolites, are necessary to elucidate the clearance mechanism.
Technical Support Center: Mitigating Cytotoxicity of 4-(1H-pyrazol-4-yl)quinoline in Cellular Assays
Welcome to the technical support center for researchers utilizing 4-(1H-pyrazol-4-yl)quinoline and its analogs. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights to help you navigate the common challenge of unintended cytotoxicity in your cellular assays. As many compounds based on the pyrazolo-quinoline scaffold are developed as kinase inhibitors, this guide emphasizes distinguishing true on-target antiproliferative effects from off-target toxicity and physicochemical artifacts.[1][2]
Part 1: The First 24 Hours - Troubleshooting Immediate Cytotoxicity & Assay Artifacts
Unexpectedly high cytotoxicity, especially at concentrations where specific target engagement is not expected, is frequently rooted in the physicochemical properties of the compound rather than a specific biological mechanism. This section provides a logical workflow to diagnose and resolve these common initial hurdles.
Q1: I just added my this compound compound to the cells, and I'm seeing widespread cell death within hours. What's the most likely cause?
Answer: The most probable cause is not biological but physicochemical: compound precipitation . Many heterocyclic compounds, including kinase inhibitors, have low aqueous solubility.[3][4] When a concentrated stock solution (typically in 100% DMSO) is diluted into aqueous culture medium, the compound can "crash out" of solution, forming microscopic or visible precipitates. These solid particles can cause physical damage to cells, leading to rapid, non-specific cell death that is often misinterpreted as potent cytotoxicity.
Initial Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your treatment wells under a microscope. Look for crystalline structures, amorphous particulates, or an oily film on the cell monolayer or floating in the medium. Compare this to a vehicle-only (e.g., DMSO) control well.
-
Solvent Concentration Check: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic for your cell line. A final concentration of ≤0.5% DMSO is generally considered safe for most cell lines, but this should be empirically determined.
-
Perform a Kinetic Solubility Test: Before proceeding with further cell-based assays, you must determine the maximum soluble concentration of your compound in your specific cell culture medium. This is a critical, non-negotiable step.
Workflow: Initial Cytotoxicity Troubleshooting
Caption: Troubleshooting workflow for initial cytotoxicity assessment.
Q2: My compound seems to be precipitating. How can I improve its solubility in my cell culture medium?
Answer: Improving solubility requires optimizing your compound handling and formulation strategy. Here are several effective approaches, from simplest to most complex:
| Strategy | Description | Causality & Rationale |
| Lower Final Concentration | The most straightforward solution is to perform your assay at concentrations below the determined aqueous solubility limit. | Avoids exceeding the thermodynamic threshold at which the compound will precipitate from the aqueous medium. |
| Serial Dilution in Medium | Instead of adding a small volume of highly concentrated DMSO stock directly to the final culture volume, perform intermediate serial dilutions in pre-warmed (37°C) culture medium.[5] | This method gradually lowers the DMSO concentration, preventing the rapid solvent shift that causes the compound to "crash out." Pre-warmed media increases the solubility limit.[5][6] |
| Increase Serum Concentration | If your experimental design allows, increasing the fetal bovine serum (FBS) percentage can help. | Serum proteins, particularly albumin, can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility in the medium.[7][8][9] |
| Use of Solubilizing Excipients | For particularly challenging compounds, co-solvents like cyclodextrins can be used. | These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the hydrophobic compound and increase its solubility in aqueous solutions. This requires careful validation to ensure the excipient itself is not toxic. |
Part 2: Mechanistic Deep Dive - Investigating the "Why" Behind Cell Death
If you have ruled out physicochemical artifacts and still observe dose-dependent cytotoxicity, the next step is to investigate the underlying biological mechanism. For quinoline-based compounds, common pathways include oxidative stress, mitochondrial dysfunction, and apoptosis induction.[7]
Q3: How can I determine if my compound is causing oxidative stress?
Answer: A primary mechanism of toxicity for many quinoline structures is the generation of Reactive Oxygen Species (ROS).[10] ROS are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cell death.
You can measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) . DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[2][11][12]
-
Experimental Approach: Treat your cells with this compound for a short period (e.g., 1-6 hours), then load the cells with DCFH-DA and measure the increase in fluorescence using a plate reader, fluorescence microscope, or flow cytometer.
-
Controls are Critical:
-
Negative Control: Vehicle-treated cells.
-
Positive Control: Cells treated with a known ROS inducer like H₂O₂ or pyocyanin.
-
Mitigation Control: Co-treat cells with your compound and an antioxidant like N-acetylcysteine (NAC) . If NAC rescues the cells from cytotoxicity, it strongly implicates ROS as the primary mechanism.
-
Q4: The cytotoxicity seems linked to apoptosis. How can I confirm this and identify the pathway?
Answer: Apoptosis, or programmed cell death, is a common outcome of both targeted anti-cancer activity and off-target toxicity. It is characterized by the activation of caspases, a family of cysteine proteases.
-
Measure Executioner Caspase Activity: The most direct way to confirm apoptosis is to measure the activity of the executioner caspases, caspase-3 and caspase-7 . The Caspase-Glo® 3/7 Assay is a simple, luminescence-based method where the reagent contains a substrate that is cleaved by active caspase-3/7 to produce a light signal.[13][14] An increase in luminescence directly correlates with apoptosis.
-
Assess Mitochondrial Health: Many apoptotic pathways converge on the mitochondria. A loss of the mitochondrial membrane potential (ΔΨm) is a key early event in the intrinsic apoptotic pathway. This can be measured using the JC-1 dye .
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence .
-
In apoptotic cells with a low ΔΨm, JC-1 remains as monomers that emit green fluorescence .
-
A shift from red to green fluorescence indicates mitochondrial depolarization and initiation of the apoptotic cascade.
-
Diagram: Potential Mechanistic Pathways of Cytotoxicity
Caption: Potential mechanisms of this compound cytotoxicity.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Should I run my assays in serum-free or serum-containing media?
-
A: It depends on your goal. If you are assessing the intrinsic potency of the compound, serum-free conditions can be used, but this dramatically increases the risk of precipitation and non-specific binding to plasticware. For more physiologically relevant results that account for protein binding, assays should be performed in your standard serum-containing culture medium. Be aware that the IC50 value will likely be higher in the presence of serum, as proteins bind the compound, reducing its free concentration.[7]
-
-
Q: I see cytotoxicity in cancer cells but not in my non-cancerous control cell line. Does this mean it's a good on-target effect?
-
A: Not necessarily. While promising, this differential effect could be due to differences in metabolism, proliferation rate, or expression of off-targets between the cell lines. For example, rapidly dividing cancer cells may be more susceptible to compounds that induce ROS or mitochondrial stress. True on-target validation requires demonstrating that the cytotoxic effect correlates with the inhibition of the intended target protein (e.g., via Western blot for a target phosphoprotein).
-
-
Q: My cytotoxicity assay (e.g., MTT) and my apoptosis assay (e.g., Caspase-Glo) are giving conflicting results. Why?
-
A: This is common and mechanistically informative. An MTT assay measures metabolic activity via mitochondrial reductases. A compound could inhibit these enzymes without killing the cell (giving a false positive for cytotoxicity) or it could kill the cell via a non-mitochondrial pathway. Using orthogonal assays is key. If you see a strong Caspase-Glo signal but a weak MTT signal change, it suggests apoptosis is occurring without a major, early impact on mitochondrial reductase activity.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Cell Culture Medium
This protocol provides a quick assessment of the concentration at which your compound begins to precipitate under assay conditions.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 100 µL of your complete cell culture medium (including serum) into wells of a clear 96-well plate. Pre-warm the plate to 37°C.
-
-
Compound Addition:
-
Add 1 µL of your 10 mM DMSO stock to the first well (this creates a 1:101 dilution, ~100 µM concentration, and ~1% DMSO). Mix thoroughly by pipetting.
-
Perform a 2-fold serial dilution across the plate by transferring 50 µL from the first well to the second, mixing, transferring 50 µL to the third, and so on.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at a wavelength between 600-650 nm on a plate reader. An increase in absorbance indicates light scattering from compound precipitate.
-
Alternatively, visually inspect each well under a microscope for the highest concentration that remains clear. This is your approximate kinetic solubility limit.
-
Protocol 2: Intracellular ROS Detection with DCFH-DA
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight.
-
Compound Treatment: Treat cells with your compound (and controls: vehicle, H₂O₂, compound + NAC) for the desired time (e.g., 1-6 hours).
-
Dye Loading:
-
Prepare a 10-25 µM working solution of DCFH-DA in pre-warmed, serum-free medium immediately before use. Protect from light.
-
Remove the compound-containing medium from the wells. Wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate at 37°C for 30 minutes in the dark.[11]
-
-
Measurement:
-
Remove the DCFH-DA solution. Wash cells once with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.[12]
-
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) with JC-1
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with your compound as you would for a standard cytotoxicity assay. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
JC-1 Staining:
-
Prepare a 2 µM working solution of JC-1 in pre-warmed complete culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate at 37°C, 5% CO₂ for 15-30 minutes.
-
-
Washing and Reading:
-
Aspirate the staining solution and wash wells twice with 100 µL of warm PBS or assay buffer.
-
Add 100 µL of PBS or assay buffer back to the wells.
-
Read the plate on a fluorescence plate reader.
-
Green (Monomers): Excitation ~485 nm / Emission ~527 nm.
-
Red (J-Aggregates): Excitation ~550 nm / Emission ~590 nm.
-
-
-
Data Analysis: The key metric is the ratio of red to green fluorescence . A decrease in this ratio in treated cells compared to vehicle control cells indicates mitochondrial depolarization.
Protocol 4: Apoptosis Detection with Caspase-Glo® 3/7 Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay and should be adapted to the specific manufacturer's instructions.[14]
-
Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat cells with your compound for the desired duration (e.g., 12-48 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to promote cell lysis.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in relative luminescence units (RLU) indicates an increase in caspase-3/7 activity.
References
- 1. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcpa.in [ijcpa.in]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Technical Support Center: Resolving Inconsistencies in 4-(1H-Pyrazol-4-yl)quinoline Experimental Results
Welcome to the technical support center for 4-(1H-pyrazol-4-yl)quinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common inconsistencies encountered during synthesis, purification, and biological evaluation. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure data integrity.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] However, its synthesis and application are not without challenges. Inconsistencies in yield, purity, solubility, and biological activity can arise from subtle variations in reaction conditions and handling procedures. This guide provides a structured, question-and-answer approach to address these issues head-on.
Section 1: Synthesis and Purification
The construction of the this compound core often involves multi-step synthetic sequences, such as the Friedländer or Niementowski quinoline synthesis, followed by the formation of the pyrazole ring, or a Suzuki-Miyaura cross-coupling reaction.[1][4] Each step presents potential pitfalls that can impact the final product's quality.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Suzuki-Miyaura coupling reaction to form the C-C bond between the quinoline and pyrazole rings is giving low yields. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatics are a frequent issue.[5] Several factors could be at play:
-
Catalyst and Ligand Choice: The combination of the palladium source and phosphine ligand is critical. For heteroaromatic substrates, more electron-rich and sterically bulky ligands can be more effective.[6] Consider screening different catalyst systems.
-
Base Selection: The choice of base (e.g., carbonates, phosphates, fluorides) and its stoichiometry can significantly influence the reaction rate and side product formation.[5] The base's strength and solubility are key parameters.
-
Solvent System: The solvent must be appropriate for both the organic substrates and the inorganic base. A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used.[7] Ensure your starting materials are sufficiently soluble in the chosen system.[7]
-
Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Reaction Temperature and Time: These parameters often require optimization. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Q2: I am observing significant side-product formation during the Knorr pyrazole synthesis step. How can I improve the selectivity?
A2: The Knorr synthesis, which typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a robust method for forming pyrazoles.[9][10] However, side reactions can occur.
-
Reaction Conditions: The reaction is often acid-catalyzed. The choice of acid and its concentration can affect the reaction rate and selectivity.[9] Sometimes, running the reaction under neutral or basic conditions can be beneficial.
-
Hydrazine Reactivity: Hydrazine and its derivatives are highly reactive.[9] Using a salt form (e.g., hydrazine hydrochloride) and a base can sometimes lead to a cleaner reaction by controlling the concentration of the free hydrazine.[11]
-
Tautomerization and Isomerization: The 1,3-dicarbonyl starting material and the pyrazole product can exist in different tautomeric forms.[9] Reaction conditions can influence the equilibrium between these forms, potentially leading to the formation of undesired isomers. Careful characterization of the product is essential.[12]
Q3: My final compound is difficult to purify. What strategies can I employ?
A3: Purification of heterocyclic compounds like this compound can be challenging due to their polarity and potential for metal chelation.
-
Chromatography:
-
Column Chromatography: Standard silica gel chromatography is often the first choice. If your compound is very polar, consider using a more polar mobile phase or switching to a different stationary phase like alumina or a C18 reversed-phase silica.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high purity, although it is less scalable.
-
-
Crystallization: Recrystallization is an excellent method for obtaining highly pure material if a suitable solvent system can be found. Experiment with a range of solvents of varying polarities.
-
Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, washing or triturating the crude material can be a simple and effective purification step.
Section 2: Characterization and Stability
Accurate characterization is paramount for ensuring the identity and purity of your this compound. Inconsistencies in analytical data can be a red flag for underlying issues.
Frequently Asked Questions (FAQs) - Characterization
Q1: The 1H NMR spectrum of my compound shows broad peaks for the N-H protons. Is this normal?
A1: Yes, broad N-H signals in 1H NMR are common for pyrazoles and other N-heterocycles. This broadening can be due to several factors:
-
Proton Exchange: The N-H proton can exchange with residual water or other protic solvents, leading to signal broadening.
-
Quadrupolar Broadening: The nitrogen atom has a nuclear quadrupole moment that can interact with the electric field gradient, causing the attached proton's signal to broaden.
-
Tautomerism: If the pyrazole ring is unsymmetrically substituted, it can exist as a mixture of tautomers, which can also lead to broadened or multiple N-H signals.[12]
To confirm the N-H proton, you can perform a D₂O exchange experiment. Adding a drop of D₂O to your NMR sample will cause the N-H proton to be replaced by deuterium, and the corresponding signal will disappear from the spectrum.
Q2: I am seeing conflicting results between my LC-MS and NMR data regarding the purity of my compound.
A2: This discrepancy can arise from several sources:
-
Different Detection Methods: LC-MS and NMR rely on different physical principles for detection. A compound might have a strong UV chromophore, making it appear as a major peak in the LC-MS chromatogram, but it may be a minor component by mass, which is what NMR primarily reflects.
-
Ionization Efficiency in MS: Different compounds have different ionization efficiencies in the mass spectrometer source. An impurity might ionize much more efficiently than your main compound, making it appear as a larger peak in the total ion chromatogram.
-
NMR Inactive Impurities: Some impurities, such as inorganic salts or residual solvents with no protons (e.g., CCl₄), will not be detected by ¹H NMR.
It is crucial to use a combination of analytical techniques to accurately assess the purity of your compound.
Section 3: Biological Assays and Solubility
The ultimate goal of synthesizing this compound derivatives is often to evaluate their biological activity.[13][14][15][16] However, poor solubility and assay interference can lead to inconsistent and misleading results.
Frequently Asked Questions (FAQs) - Biological Assays
Q1: My this compound derivative precipitates out of the aqueous buffer during my biological assay. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge for quinoline derivatives due to their often lipophilic and aromatic nature.[17][18]
-
Co-solvents: The most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay buffer.[17]
-
Troubleshooting Precipitation: If the compound precipitates upon dilution, try lowering the final concentration or slightly increasing the final DMSO concentration (while being mindful of its potential toxicity to cells).[17]
-
-
pH Adjustment: Quinoline is a weak base, and its derivatives are often ionizable.[19][20] For basic quinolines, lowering the pH of the buffer can increase solubility by protonating the nitrogen atoms.[18][21] Conversely, acidic derivatives may be more soluble at a higher pH.[21] Always ensure the final pH is compatible with your assay.[21]
-
Solubilizing Excipients:
Solubility Enhancement Workflow
Caption: A stepwise approach to addressing solubility issues in biological assays.
Q2: I am observing high variability and poor reproducibility in my bioassay results. Could this be related to the compound?
A2: Yes, high variability is often linked to compound solubility issues.[21][22]
-
Inconsistent Concentration: If your compound is not fully dissolved, the actual concentration in the assay wells will be inconsistent, leading to variable results.[22]
-
Visual Inspection: Before starting your experiment, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[21][22]
-
Assay Interference: Some quinoline derivatives can interfere with certain assay formats, particularly fluorescence-based assays, by exhibiting autofluorescence.[22] It is essential to run appropriate controls, such as the compound alone in the assay buffer, to check for such interference.[22]
Data Summary Table for Troubleshooting Assay Variability
| Observation | Potential Cause | Recommended Action |
| High well-to-well variability | Incomplete compound solubilization | Perform a preliminary solubility test in the final assay buffer.[21][22] |
| Drifting signal over time | Compound precipitation over the course of the assay | Re-evaluate solubility under the exact assay conditions (time, temperature). |
| High background signal | Compound autofluorescence | Run a control with the compound alone to measure its intrinsic fluorescence.[22] |
| Inconsistent dose-response curves | Errors in serial dilutions due to poor solubility | Visually inspect each dilution step for any signs of precipitation. |
By systematically addressing these common experimental challenges, you can enhance the reliability and reproducibility of your research with this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pyrazolyl-Quinoline Scaffolds and Known JAK Inhibitors in the Context of JAK-STAT Pathway Modulation
In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine signaling, making them a prime target for a host of inflammatory diseases and myeloproliferative neoplasms.[1][] The clinical success of several small molecule JAK inhibitors has spurred further research into novel chemical scaffolds that can offer improved selectivity, potency, and safety profiles. Among these, the 4-(1H-pyrazol-4-yl)quinoline scaffold has emerged as a promising foundation for the development of next-generation kinase inhibitors. This guide provides a comparative analysis of the conceptual this compound inhibitor class against established, clinically approved JAK inhibitors, namely Ruxolitinib, Tofacitinib, and Fedratinib. We will delve into the underlying JAK-STAT signaling pathway, compare inhibitory potencies, and provide detailed experimental protocols for the evaluation of such compounds.
The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action
The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a multitude of cytokines and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, and immune response.[3][4] The pathway is initiated upon the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5][6] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to modulate the expression of target genes.[4][7] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers.[8][9]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Comparative Analysis of Inhibitor Potency and Selectivity
The therapeutic efficacy and safety of a JAK inhibitor are intrinsically linked to its potency and selectivity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[10] While the specific inhibitory profile of this compound is yet to be extensively published, its core structure is present in numerous potent kinase inhibitors. For the purpose of this guide, we will consider it a representative scaffold for a novel JAK inhibitor and compare its potential against the well-characterized profiles of Ruxolitinib, Tofacitinib, and Fedratinib.
| Inhibitor | Primary Targets | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | Therapeutic Indications |
| This compound Scaffold | Hypothetical | Variable | Variable | Variable | Under Investigation |
| Ruxolitinib [11][12][13] | JAK1, JAK2 | ~3.3 nM | ~2.8 nM | >400 nM | Myelofibrosis, Polycythemia Vera, GvHD[11][13][14] |
| Tofacitinib [15][16] | JAK1, JAK3 | ~1 nM | ~20 nM | ~5 nM | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[15] |
| Fedratinib [17][18][19] | JAK2 | ~3 nM | ~6 nM | ~169 nM | Myelofibrosis[17][20] |
Note: IC50 values are approximate and can vary based on assay conditions. The data for Ruxolitinib, Tofacitinib, and Fedratinib are compiled from various sources for comparative purposes.
The pyrazolyl-quinoline scaffold offers significant opportunities for medicinal chemists to fine-tune selectivity. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the pyrazole and quinoline rings can dramatically alter the inhibitory profile against different kinases.[21][22] The goal in designing novel inhibitors based on this scaffold would be to achieve a desired selectivity profile, for instance, potent JAK1 inhibition for inflammatory diseases while sparing JAK2 to minimize hematological side effects.[23]
Experimental Protocols for Inhibitor Characterization
The evaluation of a novel JAK inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess its activity in a more physiologically relevant context.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK1, JAK2, JAK3, and TYK2.
Principle: The assay measures the phosphorylation of a peptide substrate by the JAK enzyme in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based method.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Janus Kinase Inhibitors | Pharmaceutical aspects of JAK inhibitors: a comparative review | springermedicine.com [springermedicine.com]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PathWhiz [pathbank.org]
- 13. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 14. hcp.jakafi.com [hcp.jakafi.com]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 17. Fedratinib - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 19. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
The Cutting Edge of Cancer Therapeutics: A Head-to-Head Comparison of 4-(1H-Pyrazol-4-yl)quinoline Derivatives as Kinase Inhibitors
In the relentless pursuit of more effective and selective cancer therapies, the 4-(1H-pyrazol-4-yl)quinoline scaffold has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement allows for critical interactions within the ATP-binding pockets of various protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in cancer. This guide provides a detailed head-to-head comparison of notable derivatives based on this scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological performance, and underlying mechanisms of action, supported by experimental data from peer-reviewed literature.
The Rationale: Why the this compound Scaffold?
The fusion of a quinoline and a pyrazole moiety creates a heteroaromatic system with a rich potential for forming hydrogen bonds, hydrophobic interactions, and van der Waals forces with kinase active sites. The quinoline ring often serves as a core, anchoring the molecule in the hinge region of the kinase, while the pyrazole substituent can be modified to achieve selectivity and potency by exploring different sub-pockets of the ATP-binding site. This modularity allows for fine-tuning of the pharmacological properties, making it an attractive starting point for the development of targeted cancer therapies. This guide will delve into a comparative analysis of derivatives targeting key kinases in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Head-to-Head Comparison of Lead Compounds
While a single study directly comparing a wide array of this compound derivatives is not available, we can synthesize a comparative analysis from several key studies that have investigated structurally related compounds. For the purpose of this guide, we will compare a potent quinoxaline-pyrazole hybrid targeting VEGFR-2 with a thiazole-bearing quinoline-pyrazoline conjugate showing significant EGFR inhibitory activity. This allows us to explore the versatility of the pyrazole-quinoline concept against different kinase targets.
| Compound | Structure | Target Kinase | IC50 (Kinase) | Antiproliferative Activity (IC50) | Key Structural Features | Reference |
| Compound 1 (Quinoxaline-Pyrazole Hybrid) | [Structure of a representative quinoxaline-pyrazole hybrid] | VEGFR-2 | 0.045 µM | HCT-116: Potent activity reported | Quinoxaline core, pyrazole moiety with specific substitutions enhancing VEGFR-2 binding. | [1] |
| Compound 2 (Thiazole-Quinoline-Pyrazoline Conjugate) | [Structure of the thiazole-quinoline-pyrazoline conjugate] | EGFR | 31.80 nM | MCF-7: 0.227 µM, HeLa: 0.136 µM, DLD1: 1.277 µM | Quinoline core, pyrazoline linker, and a thiazole moiety likely contributing to EGFR affinity. |
Note: The structures are representative examples based on the descriptions in the cited literature. The direct synthesis and characterization data would be required for precise structural representation.
Deep Dive into Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these compounds stems from their ability to inhibit key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways.[2][3] These pathways regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Caption: EGFR signaling pathway and the inhibitory action of Compound 2.
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4][5][6] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a critical target in cancer therapy. Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways like the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation, migration, and survival.[4][6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 1.
Experimental Protocols: A Guide to Reproducible Research
Scientific integrity relies on the ability to reproduce experimental findings. Below are detailed, step-by-step methodologies for key assays used in the evaluation of these kinase inhibitors.
General Synthesis of Pyrazolo[3,4-b]quinoline Core
A common method for the synthesis of the pyrazolo[3,4-b]quinoline scaffold is the Friedländer annulation. The following is a generalized protocol based on established methodologies.
Caption: General workflow for the synthesis of pyrazolo[3,4-b]quinolines.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone or aldehyde (1 mmol) and the corresponding pyrazolone derivative (1.1 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium carbonate, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with a cold solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.[4]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, the kinase enzyme, and the substrate.
-
Compound Addition: To the wells of a 96-well plate, add 2.5 µL of the serially diluted test compound. For control wells (100% activity and blank), add 2.5 µL of DMSO.
-
Kinase Reaction Initiation: Add 12.5 µL of the Master Mix to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights and Future Perspectives
The comparative analysis of pyrazole-quinoline derivatives reveals several key insights into their structure-activity relationships. The nature and position of substituents on both the quinoline and pyrazole rings significantly influence potency and selectivity. For instance, the introduction of a thiazole moiety in Compound 2 appears to enhance its affinity for EGFR. Similarly, the specific substitution pattern on the pyrazole ring of the quinoxaline-pyrazole hybrid is likely crucial for its potent VEGFR-2 inhibition.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of this compound derivatives with systematic variations to build a more comprehensive SAR model.
-
Kinome profiling: Screening potent compounds against a broad panel of kinases to assess their selectivity and identify potential off-target effects.
-
In vivo evaluation: Advancing the most promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of novel linkers and core modifications: Investigating different heterocyclic cores and linker strategies to optimize the pharmacological properties of these compounds.
By leveraging the insights gained from the head-to-head comparison of these lead compounds and employing a rational drug design approach, the this compound scaffold holds immense promise for the development of next-generation targeted therapies for cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. proteopedia.org [proteopedia.org]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Pyrazolo[4,3-c]quinolines Against Standard-of-Care Anti-Inflammatory Drugs: A Technical Guide
This guide provides an in-depth technical comparison of a promising class of anti-inflammatory compounds, pyrazolo[4,3-c]quinoline derivatives, against established standard-of-care drugs, including non-selective and COX-2 selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the mechanism of action, preclinical efficacy, and safety profiles, supported by experimental data and detailed protocols.
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The mainstay of anti-inflammatory therapy has long been NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes. However, the therapeutic utility of traditional NSAIDs is often limited by gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX-1 and COX-2 isoforms.[1][2] This has driven the development of COX-2 selective inhibitors (coxibs) and novel therapeutic agents targeting alternative inflammatory pathways.
One such emerging class of compounds is the pyrazolo[4,3-c]quinoline derivatives. These molecules have demonstrated potent anti-inflammatory effects through a dual mechanism of action, inhibiting both inducible nitric oxide synthase (iNOS) and COX-2.[3] This guide will provide a head-to-head comparison of the preclinical data for pyrazolo[4,3-c]quinoline derivatives with the standard-of-care NSAIDs, celecoxib (a COX-2 selective inhibitor) and indomethacin (a non-selective COX inhibitor).
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of pyrazolo[4,3-c]quinolines and NSAIDs form the basis of their differing efficacy and safety profiles.
Pyrazolo[4,3-c]quinolines: Dual Inhibition of iNOS and COX-2
Pyrazolo[4,3-c]quinoline derivatives exert their anti-inflammatory effects by targeting two key enzymes in the inflammatory cascade: iNOS and COX-2.[3]
-
iNOS Inhibition: In inflammatory conditions, iNOS is overexpressed and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. By inhibiting iNOS, these compounds reduce NO production, thereby mitigating inflammation.
-
COX-2 Inhibition: Similar to coxibs, these derivatives selectively inhibit COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins at the site of inflammation.
This dual-inhibition strategy offers the potential for enhanced anti-inflammatory efficacy compared to agents that target only a single pathway.
Figure 1: Mechanism of action of Pyrazolo[4,3-c]quinolines.
Standard-of-Care NSAIDs: COX Inhibition
NSAIDs, the cornerstone of anti-inflammatory treatment, function by inhibiting the COX enzymes.[1][2]
-
Non-selective NSAIDs (e.g., Indomethacin): These drugs inhibit both COX-1 and COX-2. While COX-2 inhibition mediates the desired anti-inflammatory effects, COX-1 inhibition can lead to gastrointestinal side effects due to the disruption of the protective lining of the stomach.
-
COX-2 Selective NSAIDs (e.g., Celecoxib): Developed to minimize gastrointestinal adverse effects, these drugs selectively inhibit COX-2 at therapeutic concentrations.[4]
Figure 2: Mechanism of action of NSAIDs.
Head-to-Head Benchmarking: In Vitro Efficacy
Direct comparison of the inhibitory potency of these compounds is crucial for evaluating their therapeutic potential. The following tables summarize the available in vitro data.
Inhibition of Nitric Oxide Production (iNOS Activity)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key indicator of iNOS inhibition.
| Compound | IC50 (µM) for NO Inhibition | Reference |
| Pyrazolo[4,3-c]quinoline Derivatives | ||
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) | 0.39 | [3] |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) | Potency similar to positive control (1400W) | [3] |
| Standard-of-Care | ||
| Indomethacin | Not typically evaluated for direct iNOS inhibition | |
| Celecoxib | Not typically evaluated for direct iNOS inhibition |
Inhibition of Cyclooxygenase (COX) Activity
This assay determines the concentration of a compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50%.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolo[4,3-c]quinoline Derivatives | ||||
| Data not available in a directly comparable format | ||||
| Standard-of-Care | ||||
| Indomethacin | 0.009 | 0.31 | 0.029 | [1] |
| Celecoxib | 82 | 6.8 | 12 | [1] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [1] |
| Ibuprofen | 12 | 80 | 0.15 | [1] |
| Meloxicam | 37 | 6.1 | 6.1 | [1] |
Note: The IC50 values for standard-of-care drugs are from a study using human peripheral monocytes. The absence of directly comparable COX inhibition data for the pyrazolo[4,3-c]quinoline derivatives highlights a key area for future research to enable a complete head-to-head comparison.
Pharmacokinetic and Safety Profiles: A Comparative Overview
A comprehensive evaluation of a drug candidate requires an understanding of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
| Parameter | Pyrazolo[4,3-c]quinoline Derivatives | Celecoxib | Indomethacin |
| Absorption | Generally good oral bioavailability predicted for some derivatives. | Rapidly absorbed, with peak plasma levels in ~3 hours. Bioavailability is around 22-40% for capsules.[1][5] | Rapid and complete oral absorption with bioavailability of approximately 100%.[2][6] |
| Distribution | Varies depending on the specific derivative. | Widely distributed into tissues (Vd ≈ 429 L).[1] | High lipid solubility allows for crossing the blood-brain barrier. Vd ranges from 0.34 to 1.57 L/kg.[6][7] |
| Metabolism | Primarily hepatic metabolism is expected. | Extensively metabolized by CYP2C9.[1][4] | Metabolized in the liver to inactive metabolites.[2][7] |
| Elimination | Route of elimination is derivative-dependent. | Primarily eliminated via hepatic metabolism, with a half-life of about 11.2 hours.[1] | Excreted in urine and feces, with a half-life of approximately 5 to 10 hours.[7][8] |
| Toxicity Profile | Some derivatives show cytotoxicity at higher concentrations.[3] Limited data on systemic toxicity. | Generally well-tolerated. Risks include GI bleeding, cardiovascular events (MI, stroke), and renal toxicity, similar to other NSAIDs.[1][4] | Common adverse effects include headache, dizziness, and GI issues. Can impact renal, hematological, and cardiopulmonary systems.[6] |
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential.
In Vitro Nitric Oxide (NO) Production Assay
This protocol outlines the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.
Figure 3: Workflow for the in vitro nitric oxide production assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazolo[4,3-c]quinoline derivatives or standard drugs for 1 hour.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.
Figure 4: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human or ovine COX-1 and COX-2 enzymes, cofactors (e.g., hematin, glutathione), and test compounds at various concentrations.
-
Enzyme Incubation: In a 96-well plate, incubate the COX enzyme with the test compound or vehicle (e.g., DMSO) in an appropriate buffer for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The preclinical data presented in this guide suggest that pyrazolo[4,3-c]quinoline derivatives are a promising class of anti-inflammatory agents with a novel dual mechanism of action. Their potent inhibition of nitric oxide production, a key feature distinguishing them from traditional NSAIDs, warrants further investigation.
However, a complete head-to-head comparison is currently limited by the lack of directly comparable data for COX inhibition and comprehensive ADME/Tox profiles for the pyrazolo[4,3-c]quinoline scaffold. Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the most promising pyrazolo[4,3-c]quinoline derivatives with standard-of-care NSAIDs in the same assays.
-
Comprehensive ADME/Tox Profiling: A thorough investigation of the pharmacokinetic and toxicological properties of lead pyrazolo[4,3-c]quinoline candidates is essential for their progression towards clinical development.
-
In Vivo Efficacy Models: Evaluating the efficacy of these compounds in relevant animal models of inflammatory diseases will be crucial to validate their therapeutic potential.
By addressing these key areas, the scientific community can fully elucidate the therapeutic promise of pyrazolo[4,3-c]quinoline derivatives as a next-generation anti-inflammatory therapy.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Synthesis and Biological Evaluation of 4-(1H-Pyrazol-4-yl)quinolines: An Assessment of Reproducibility
In the landscape of modern drug discovery, the 4-(1H-pyrazol-4-yl)quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent kinase inhibition, as well as antimicrobial and anticancer properties.[1][2][3] The successful translation of these promising laboratory findings into robust clinical candidates hinges on the reproducibility of the foundational chemical and biological studies. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on assessing the reproducibility of studies involving 4-(1H-pyrazol-4-yl)quinolines. We will delve into a comparative analysis of synthetic methodologies, highlight documented challenges in reproducibility, and discuss the critical aspects of validating biological data.
The Synthetic Gauntlet: A Comparative Look at Methodologies for this compound Construction
The synthesis of the this compound core is not a trivial pursuit. The literature presents several synthetic strategies, each with its own set of advantages and inherent challenges that can impact reproducibility. The classical methods for quinoline ring formation, such as the Friedländer, Combes, and Doebner-von Miller syntheses, are often adapted for the construction of these complex heterocyclic systems.[4][5]
However, these established reactions can be fraught with difficulties, including harsh reaction conditions, the formation of difficult-to-separate side products, and issues with regioselectivity, all of which can lead to significant variability in reported yields and purity.[6][7] For instance, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, is a common approach.[8] While versatile, its reproducibility can be hampered by the stability of the o-aminocarbonyl starting materials and the potential for self-condensation of the ketone reactant.[9][10]
A review of the literature reveals that multicomponent reactions (MCRs) have gained popularity for the synthesis of pyrazolo[3,4-b]quinolines, a closely related scaffold, due to their efficiency and atom economy.[11] However, a critical examination of these methods is paramount, as seemingly minor variations in reaction conditions can lead to drastically different outcomes.
A Case Study in Irreproducibility: The L-Proline Catalyzed Multicomponent Synthesis of Pyrazolo[3,4-b]quinolines
A notable example highlighting the critical importance of reproducibility is the reported L-proline catalyzed three-component synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines.[5][12] A follow-up study meticulously attempting to replicate this procedure found that the reported pyrazoloquinoline products were not formed at all.[11][12] Instead, the reaction yielded 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles).[11][12] This case serves as a stark reminder that even peer-reviewed, published procedures require rigorous and independent verification.
The discrepancy in the reported outcomes underscores the necessity of thorough characterization and the use of orthogonal analytical methods to confirm the structure of novel compounds. Reliance on a single analytical technique can be misleading, and as this case demonstrates, can lead to the misidentification of entire scaffolds.
Comparative Analysis of Synthetic Protocols
To provide a clearer picture of the synthetic landscape, the following table summarizes common synthetic routes to quinoline and pyrazole-containing heterocycles, along with their known reproducibility challenges.
| Synthetic Method | General Description | Common Reproducibility Challenges | Key Considerations for Researchers |
| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde/ketone with a compound containing a reactive α-methylene group.[8] | Stability of starting materials, self-condensation of ketones, regioselectivity with unsymmetrical ketones.[6][9][13] | Rigorous purification of starting materials, careful control of reaction temperature and catalyst loading. |
| Combes Synthesis | Acid-catalyzed reaction of anilines with β-diketones.[4] | Formation of undesired regioisomers with unsymmetrical β-diketones, harsh acidic conditions leading to side products.[6] | Careful selection of catalyst and solvent to influence regioselectivity, optimization of reaction temperature. |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid and an oxidizing agent.[7] | Highly exothermic and difficult to control, formation of tar and polymeric byproducts.[6] | Use of milder catalysts and careful control of reaction stoichiometry. |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product.[11] | High sensitivity to reaction conditions (solvent, catalyst, temperature), potential for multiple reaction pathways leading to different products. | Meticulous optimization of all reaction parameters, thorough characterization of all products and byproducts. |
Ensuring Scientific Integrity: The Role of Self-Validating Protocols and Rigorous Characterization
To build a foundation of trust and ensure the reproducibility of research findings, every described protocol should ideally be a self-validating system. This means that the experimental design should include internal controls and orthogonal analytical methods to confirm the identity and purity of the synthesized compounds.
Essential Analytical Techniques for Characterization
A combination of the following analytical techniques is crucial for the unambiguous characterization of this compound derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[14][15] The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule.[14][15] Any significant deviation from reported spectral data should be a red flag for potential structural differences or impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.[16][17] Fragmentation patterns observed in MS/MS experiments can provide further structural information and help to distinguish between isomers.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound.[18][19] A sharp, single peak in the chromatogram is indicative of a pure compound. It is crucial to use a suitable column and mobile phase to achieve good separation from any potential impurities or starting materials.
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel this compound derivative, emphasizing the self-validating nature of the process.
Caption: A self-validating workflow for this compound studies.
Reproducibility in Biological Evaluation: The Kinase Assay Conundrum
The biological evaluation of 4-(1H-pyrazol-4-yl)quinolines, particularly as kinase inhibitors, presents its own set of reproducibility challenges. The variability in reported IC₅₀ values can often be attributed to subtle differences in assay conditions.[6]
Key Factors Influencing Kinase Assay Reproducibility
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the concentration of ATP used in the assay.[6] It is crucial to report the ATP concentration and, ideally, to determine the inhibitor's Kᵢ value, which is independent of the ATP concentration.
-
Enzyme Purity and Activity: The source and purity of the kinase can significantly impact the results.[20] Using well-characterized, highly active enzyme preparations is essential for obtaining reliable and reproducible data.[20]
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can be susceptible to different types of interference.[10] The choice of assay format should be carefully considered and clearly described.
-
Compound Solubility: Poor solubility of the test compound in the assay buffer can lead to inaccurate IC₅₀ values.[6] It is important to ensure that the compound is fully dissolved at the tested concentrations.
The following diagram illustrates a standardized workflow for a kinase inhibition assay, highlighting the critical control points for ensuring reproducibility.
Caption: A standardized workflow for reproducible kinase inhibition assays.
Conclusion: A Call for Rigor and Transparency
The journey of a this compound from a promising hit to a viable drug candidate is paved with potential reproducibility pitfalls. This guide has highlighted the critical importance of a meticulous and skeptical approach to both the synthesis and biological evaluation of these compounds. By embracing self-validating protocols, employing a suite of orthogonal analytical techniques, and meticulously controlling and reporting experimental parameters, the scientific community can build a more robust and reliable foundation for the development of novel therapeutics based on this versatile scaffold. The case of the irreproducible multicomponent reaction serves as a powerful lesson: in the pursuit of scientific advancement, rigor and transparency are not just virtues, but necessities.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complete assignments of 1H and 13C NMR data for 21 naphthalenyl-phenyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline [mdpi.com]
- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecules | Special Issue : Mass Spectrometry: Quantitative and Qualitative Analysis in Pharmaceutical Research [mdpi.com]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3H-Pyrazolo[4,3-f]quinoline Derivatives as Kinase Inhibitors
This guide provides an in-depth comparison of the preclinical efficacy of kinase inhibitors based on the novel 3H-pyrazolo[4,3-f]quinoline scaffold. We will delve into the experimental data supporting their in vitro and in vivo activities, with a primary focus on their development as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML). Additionally, we will explore the polypharmacology of this scaffold, touching upon its activity against Rho-associated coiled-coil containing protein kinase (ROCK) and Cyclin-Dependent Kinases (CDKs). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental validation of this promising class of compounds.
Introduction: The Emergence of the 3H-Pyrazolo[4,3-f]quinoline Scaffold
The 3H-pyrazolo[4,3-f]quinoline moiety has recently emerged as a "privileged" scaffold in kinase inhibitor discovery.[1][2] Its rigid, planar structure, synthesized through efficient multicomponent reactions like the Doebner-Povarov reaction, allows for strategic placement of substituents to achieve high potency and selectivity against various protein kinases.[3][4] This adaptability makes it a compelling starting point for developing targeted therapies for a range of diseases, most notably cancer.
Mutations in the FLT3 receptor are among the most common genetic alterations in AML, occurring in approximately one-third of newly diagnosed patients. These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemia cells and are associated with a poor prognosis.[5] This has made FLT3 a critical therapeutic target, and several inhibitors have been developed. Derivatives of the 3H-pyrazolo[4,3-f]quinoline scaffold have demonstrated potent, nanomolar inhibition of both wild-type and mutant forms of FLT3, showing promise in overcoming resistance observed with some existing therapies.[3][4][6]
This guide will dissect the experimental journey of these inhibitors, from initial biochemical assays to their evaluation in preclinical animal models, providing a comprehensive overview of their efficacy.
In Vitro Efficacy: From Enzyme to Cell
The initial assessment of any potential kinase inhibitor begins with in vitro studies to determine its direct effect on the target enzyme and its subsequent impact on cancer cells. For the 3H-pyrazolo[4,3-f]quinoline derivatives, this involves a multi-pronged approach.
Biochemical Kinase Inhibition Assays
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the purified target enzyme. This is typically determined using luminescence-based assays, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[7]
Several 3H-pyrazolo[4,3-f]quinoline derivatives have been shown to potently inhibit FLT3 and its clinically relevant mutants (ITD, D835Y) with nanomolar IC50 values.[3][4] For instance, the compound HSK205 demonstrated remarkable potency with IC50 values of 0.199 nM against FLT3-ITD and 0.187 nM against the D835Y mutant.[6] Another promising compound, HSB401, also exhibited nanomolar inhibition against various FLT3 mutants.[8][9]
Beyond FLT3, this scaffold has shown potent inhibition of other kinases. Boronic acid-containing derivatives, such as HSD1590, have displayed subnanomolar IC50 values against ROCK2 (0.5 nM), a kinase involved in cell migration and metastasis.[10] Furthermore, compounds like HSD1400 and HSD1791 have been identified as dual inhibitors of CLK and ROCK kinases.[11] The polypharmacology of this scaffold is also evident in its activity against CDKs, with some derivatives showing potent inhibition of CDK2.[2]
Table 1: In Vitro Kinase Inhibitory Activity of Representative 3H-Pyrazolo[4,3-f]quinoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| HSK205 | FLT3-ITD | 0.199 | [6] |
| HSK205 | FLT3-D835Y | 0.187 | [6] |
| HSD1590 | ROCK2 | 0.5 | [10] |
| Dinaciclib (CDK inhibitor for comparison) | CDK1 | 3 | [12] |
| Dinaciclib (CDK inhibitor for comparison) | CDK2 | 1 | [12] |
| Palbociclib (CDK inhibitor for comparison) | CDK4 | 11 | [12] |
| Palbociclib (CDK inhibitor for comparison) | CDK6 | 16 | [12] |
Cell-Based Assays: Proliferation, Viability, and Mechanism of Action
Demonstrating enzymatic inhibition is the first step; the crucial next stage is to confirm that the compound can effectively kill cancer cells that are dependent on the target kinase.
The anti-proliferative effects of 3H-pyrazolo[4,3-f]quinoline derivatives are typically assessed in AML cell lines harboring FLT3 mutations, such as MV4-11 and MOLM-13. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose, as it measures ATP levels, a key indicator of metabolically active cells.[1][13][14]
Compounds like HSK205 have shown remarkable potency in these cell lines, with GI50 (half-maximal growth inhibition) values ranging from 2-25 nM.[6] This cellular potency is comparable to the approved FLT3 inhibitor, quizartinib, highlighting the clinical potential of this scaffold.[3][4]
To confirm that the observed anti-proliferative effects are indeed due to the inhibition of the intended target, downstream signaling pathways are investigated using techniques like Western blotting. Constitutive activation of FLT3-ITD leads to the phosphorylation and activation of pro-survival signaling pathways, including STAT5, MAPK, and AKT.[15][16] Treatment of FLT3-mutated AML cells with effective 3H-pyrazolo[4,3-f]quinoline derivatives leads to a marked reduction in the phosphorylation of FLT3 and its downstream effectors like STAT5 and ERK1/2.[17] This provides strong evidence of on-target activity within the cellular context.
Effective cancer therapies should induce programmed cell death (apoptosis) in malignant cells. The ability of 3H-pyrazolo[4,3-f]quinoline derivatives to induce apoptosis is often evaluated by measuring the cleavage of caspase-3 and PARP, key executioners of the apoptotic cascade. Studies have shown that these compounds can indeed activate the apoptotic pathway in AML cells.[17]
In Vivo Efficacy: Testing in Preclinical Animal Models
Promising in vitro data must be validated in vivo to assess a compound's therapeutic potential in a whole-organism context. For anti-leukemia agents, mouse xenograft models are the gold standard.
Disseminated AML Xenograft Models
To mimic the systemic nature of leukemia, immunodeficient mice (e.g., NOD/SCID or NSG) are intravenously injected with human AML cells (like MV4-11).[18][19][20] This creates a disseminated disease model where leukemia cells engraft in the bone marrow and other organs.
Treatment of these mice with orally bioavailable 3H-pyrazolo[4,3-f]quinoline derivatives has been shown to significantly inhibit the growth of leukemia.[3][4] The efficacy is typically monitored by measuring the burden of human leukemia cells (hCD45+) in the peripheral blood and bone marrow via flow cytometry, and by assessing overall survival. In these models, potent derivatives have demonstrated the ability to reduce leukemic burden and extend the survival of the treated animals, providing strong preclinical proof-of-concept.[17]
Table 2: Comparison of In Vitro vs. In Vivo Efficacy Metrics
| Metric | In Vitro | In Vivo |
| Primary Endpoint | IC50/GI50 (Potency) | Tumor Growth Inhibition / Survival |
| System Complexity | Isolated enzyme or single cell type | Whole organism (ADME, toxicity) |
| Key Readouts | Enzymatic activity, cell viability, protein phosphorylation | Tumor volume, leukemic burden, body weight, survival |
| Example Assay | ADP-Glo™ Kinase Assay, CellTiter-Glo® | Disseminated AML Xenograft Model |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Below are representative protocols for the key assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the general steps for determining the IC50 of a compound against a target kinase.
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), kinase, substrate (e.g., a generic peptide substrate or poly-Glu-Tyr), and ATP solution.[7]
-
Compound Dilution: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure the effect of a compound on the viability of cancer cells.[21][22]
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well opaque-walled plate at a predetermined density and allow them to acclimate.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the GI50 value.
Protocol 3: Murine Disseminated AML Xenograft Model
This protocol provides a general framework for in vivo efficacy studies.[19][23][24]
-
Cell Preparation: Culture and harvest human AML cells (e.g., MV4-11) during the logarithmic growth phase. Wash and resuspend the cells in sterile PBS at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old NSG mice).
-
Cell Injection: Inject the AML cell suspension intravenously (IV) via the tail vein.
-
Engraftment Monitoring: Monitor for leukemia engraftment by periodic peripheral blood sampling and flow cytometry for the presence of human CD45+ cells.
-
Treatment Initiation: Once engraftment is confirmed (e.g., 1-5% hCD45+ cells in the blood), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., oral gavage, daily).
-
Monitoring: Monitor the mice regularly for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis) and for any signs of toxicity.
-
Efficacy Assessment: Periodically assess the leukemic burden in the peripheral blood and bone marrow. At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest tissues for further analysis.
-
Survival Analysis: In a separate cohort, monitor the mice for overall survival.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test for tumor burden, Kaplan-Meier analysis for survival).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
FLT3 Signaling Pathway in AML
Mutations in FLT3 lead to its constitutive activation, triggering a cascade of downstream signaling events that promote leukemogenesis. The diagram below illustrates the key pathways involved.
Caption: FLT3 signaling pathway in AML and the point of intervention for 3H-pyrazolo[4,3-f]quinoline inhibitors.
Experimental Workflow: From In Vitro to In Vivo
The logical progression of preclinical drug discovery for a kinase inhibitor follows a well-defined path, as illustrated in the workflow diagram below.
Caption: A typical preclinical workflow for the evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
The 3H-pyrazolo[4,3-f]quinoline scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The compelling in vitro and in vivo data, particularly for FLT3-targeted derivatives, underscore their potential as next-generation therapies for AML. The demonstrated ability to overcome resistance mutations and the favorable preclinical efficacy profiles warrant further investigation and clinical development.
Future studies should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full potential of their polypharmacology, such as the dual inhibition of CLK/ROCK or FLT3/Haspin, could lead to novel therapeutic strategies for various cancers.[6][11] The continued application of rigorous in vitro and in vivo testing, as outlined in this guide, will be paramount in translating the promise of the 3H-pyrazolo[4,3-f]quinoline scaffold into tangible clinical benefits for patients.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Independent Verification of Pyrazolyl-Quinoline-Based Kinase Inhibitors
For the discerning researcher in drug discovery, the emergence of a privileged scaffold is a significant event. The 4-(1H-pyrazol-4-yl)quinoline moiety represents one such scaffold, a versatile structural framework that has given rise to a multitude of potent and selective kinase inhibitors. This guide provides an in-depth, comparative analysis of representative compounds derived from this scaffold, focusing on the independent verification of their biological effects. We will dissect the experimental methodologies required to validate their activity, ensuring that researchers can confidently assess and build upon these important chemical entities.
The Pyrazolyl-Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The fusion of pyrazole and quinoline rings creates a heterocyclic system with a unique three-dimensional geometry, making it an ideal candidate for fitting into the ATP-binding pocket of various protein kinases.[1][2] This structural feature has been exploited to develop inhibitors for a range of kinases implicated in diseases from cancer to neurodegeneration.[2][3] In this guide, we will examine two prominent examples: GNE-7915 , a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) relevant to Parkinson's disease, and CH5183284 (Debio 1347) , a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor with applications in oncology.[3][4][5]
Comparative Analysis of Biological Activity
A direct comparison of GNE-7915 and CH5183284 highlights the adaptability of the pyrazolyl-quinoline scaffold. While both are potent kinase inhibitors, their selectivity profiles and, consequently, their therapeutic applications, are distinct.
| Compound | Target Kinase(s) | IC50 | Cellular Activity | In Vivo Efficacy | Key References |
| GNE-7915 | LRRK2 | 9 nM | Inhibition of LRRK2 autophosphorylation in HEK293 cells.[6] | Reduces pLRRK2 in the brains of transgenic mice.[6] | [3][4][6][7][8] |
| CH5183284 (Debio 1347) | FGFR1, FGFR2, FGFR3 | 9.3 nM, 7.6 nM, 22 nM, respectively | Inhibits FGFR autophosphorylation and proliferation in cancer cell lines with FGFR alterations.[5][9] | Antitumor activity in xenograft models with FGFR genetic alterations.[9] | [5][9][10][11] |
This data underscores the importance of rigorous, independent verification to confirm not only the potency but also the selectivity of compounds derived from this scaffold.
Experimental Protocols for Independent Verification
To ensure the trustworthiness of published findings, independent verification is paramount. The following protocols are designed to be self-validating systems for assessing the biological effects of pyrazolyl-quinoline-based kinase inhibitors.
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Rationale: This is a direct and quantitative method to determine the IC50 of an inhibitor. The use of a radioactive isotope provides high sensitivity.
Protocol:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare Kinase and Substrate: Dilute the target kinase (e.g., FGFR1, LRRK2) and its specific substrate peptide in the reaction buffer.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound (e.g., this compound derivative) in DMSO, followed by a final dilution in the reaction buffer.
-
Initiate Reaction: In a 96-well plate, combine the kinase, substrate, and inhibitor dilutions. Initiate the phosphorylation reaction by adding [γ-33P]ATP.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Filter: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure Radioactivity: Measure the radioactivity of the incorporated 33P on a microplate scintillation counter.[5]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay confirms that the inhibitor can enter cells and modulate the activity of its target kinase.
Rationale: An in-cell assay is crucial to confirm that the compound has sufficient permeability and stability to reach its intracellular target. Measuring the phosphorylation of a downstream substrate provides a functional readout of target engagement.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., SNU-16 for FGFR2 amplification, or HEK293 overexpressing LRRK2 G2019S) to 70-80% confluency.[6][9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-FGFR, p-LRRK2) or a downstream substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein). Plot the normalized phosphorylation levels against the inhibitor concentration.
This assay assesses the impact of the compound on the growth of cancer cell lines.
Rationale: For anticancer agents, demonstrating an anti-proliferative effect is a key indicator of potential therapeutic efficacy.
Protocol:
-
Cell Seeding: Seed cancer cells with known alterations in the target kinase (e.g., FGFR-amplified cell lines) in a 96-well plate at an appropriate density.[9]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add CCK-8 Reagent: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualization of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a generalized kinase signaling pathway and the experimental workflow for inhibitor verification.
Caption: Generalized kinase signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor verification.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its successful application in developing potent inhibitors for diverse kinases like LRRK2 and FGFR validates its importance. However, the ultimate value of any new chemical entity is determined by rigorous, independent verification. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and framework to confidently evaluate and advance the next generation of pyrazolyl-quinoline-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 8. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. debiopharm.com [debiopharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(1H-pyrazol-4-yl)quinoline
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(1H-pyrazol-4-yl)quinoline. As a heterocyclic compound incorporating both a quinoline and a pyrazole moiety, this substance requires careful handling and disposal protocols rooted in a thorough understanding of its chemical profile and associated hazards. This guide is designed for researchers, scientists, and drug development professionals, emphasizing procedural logic and adherence to the highest safety standards.
Part 1: Hazard Assessment and Chemical Profile
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative approach to hazard assessment is mandatory, extrapolating from the known risks of its constituent chemical structures: quinoline and pyrazole.
-
Quinoline Core: The quinoline structure is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] Furthermore, quinoline is recognized as being toxic to aquatic life with long-lasting effects, making its containment from environmental release a top priority.[2][3]
-
Pyrazole Moiety: Pyrazole and its derivatives are known to cause skin, eye, and respiratory irritation.[4][5] These compounds can be persistent in the environment, posing a risk to water sources if not disposed of correctly.[6][7]
Part 2: Core Principles of Disposal
Adherence to the following principles is non-negotiable for ensuring safety and regulatory compliance.
-
All Waste is Hazardous: Every material that has come into contact with this compound—including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, pipette tips)—must be treated as hazardous waste.
-
Consult Local Regulations: Disposal procedures are governed by federal, state, and local regulations. Always consult and adhere to the guidelines provided by your institution's Environmental Health & Safety (EHS) department.[1][8][9]
-
Minimize Waste Generation: A key aspect of chemical safety is waste minimization. Order only the required quantity of the chemical, keep an accurate inventory, and substitute with less hazardous alternatives whenever feasible.[10]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste from the point of generation to its final hand-off for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to protect against skin contact, eye damage, and inhalation.[4][11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile), and inspect them before use. Dispose of contaminated gloves as hazardous waste.[11]
-
Eye Protection: Use safety goggles with side shields or a face shield.[12]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, respiratory protection may be necessary.[12]
Step 2: Segregate and Collect Waste at the Source
Proper segregation is critical to prevent unintended chemical reactions and to facilitate compliant disposal.
-
Solid Waste:
-
Collect residual or waste this compound powder, contaminated weigh paper, and disposable labware (e.g., spatulas, pipette tips) in a designated, clearly labeled hazardous waste container.
-
This container should be a durable, sealable bag (e.g., a heavy-duty, transparent plastic bag) or a wide-mouth solid waste container. Do not use biohazard or standard trash bags.[7]
-
Contaminated PPE, such as gloves and disposable sleeves, should also be placed in this solid waste stream.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (a high-density polyethylene or glass bottle is recommended).[7][10]
-
The container must have a secure, tight-fitting screw cap. It should be kept closed at all times except when waste is being added.[7][10]
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
Step 3: Container Management and Labeling
Proper container management is a key requirement of hazardous waste regulations.[8]
-
Labeling: All waste containers must be labeled immediately when waste is first added. Use your institution's official hazardous waste tag. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The approximate concentration and composition of the waste stream.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[10] This area must be at or near the point of generation, under the control of the laboratory personnel. The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arrange for Final Disposal
The final disposal of this compound must be handled by trained professionals.
-
Contact EHS: Once your waste container is full, or if you are discontinuing work with the chemical, contact your institution's EHS department to schedule a waste pickup.[10]
-
Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of organic compound is high-temperature incineration in a specialized, permitted hazardous waste incinerator.[13] This process breaks the chemical down into less harmful substances under controlled conditions.[13]
Part 4: Data Summary and Workflow
Chemical Disposal Profile
| Parameter | Specification | Rationale & Citations |
| Hazard Classification | Acute Toxicity (Oral, Dermal); Skin/Eye Irritant; Suspected Mutagen/Carcinogen; Aquatic Toxicity. | Based on the hazardous properties of the quinoline and pyrazole parent structures.[1][2][3][4] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat. | To prevent skin/eye contact with a toxic and irritating substance.[4][11] |
| Prohibited Disposal | Sink/Drain Disposal, Regular Trash Disposal. | Prevents contamination of waterways and soil; the compound is toxic to aquatic life and persistent.[1][3][6] |
| Approved Disposal Route | Collection as Hazardous Waste for High-Temperature Incineration. | Ensures complete destruction of the hazardous compound in a federally regulated facility.[4][13] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. fiocruz.br [fiocruz.br]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. biosynce.com [biosynce.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
